molecular formula C15H25N3O B15058572 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

Katalognummer: B15058572
Molekulargewicht: 263.38 g/mol
InChI-Schlüssel: NMNZCUYURZLUPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is a useful research compound. Its molecular formula is C15H25N3O and its molecular weight is 263.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C15H25N3O

Molekulargewicht

263.38 g/mol

IUPAC-Name

1-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C15H25N3O/c1-4-14(19)13-5-6-15(16-11-13)18-9-7-17(8-10-18)12(2)3/h5-6,11-12,14,19H,4,7-10H2,1-3H3

InChI-Schlüssel

NMNZCUYURZLUPZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CN=C(C=C1)N2CCN(CC2)C(C)C)O

Herkunft des Produkts

United States
Foundational & Exploratory

"synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol"

Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol: A Technical Guide for Preclinical Development

Executive Summary The targeted molecule, 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol, represents a highly privileged scaffold in medicinal chemistry. Combining a functionalized pyridine core with a basic, lipophilic piperazine moiety and a secondary alcohol, this structural motif is frequently utilized in the development of CNS-active agents and kinase inhibitors[1][2]. This whitepaper provides a comprehensive, self-validating methodology for its synthesis, detailing the mechanistic causality behind route selection, optimized step-by-step protocols, and analytical characterization standards.

Retrosynthetic Analysis & Route Design

The synthesis of the target molecule requires the formation of two critical bonds: a carbon-carbon (C-C) bond at the C3 position of the pyridine ring and a carbon-nitrogen (C-N) bond at the C6 position.

Causality of Route Selection: While one might theoretically perform the Grignard addition first, the sequence of operations is dictated by the electronic properties of the pyridine ring. The starting material, 6-chloronicotinaldehyde, possesses a strongly electron-withdrawing formyl group (-CHO) at the C3 position. This group exerts a powerful resonance (-M) effect, rendering the C6 position highly electrophilic and perfectly primed for a metal-free Nucleophilic Aromatic Substitution (SNAr)[3].

If the Grignard addition were performed before the SNAr step, the formyl group would be converted into an alkyl alcohol. The loss of the electron-withdrawing aldehyde would significantly deactivate the C6 position, making a simple SNAr nearly impossible and necessitating the use of expensive, moisture-sensitive palladium catalysts (Buchwald-Hartwig amination)[2]. Therefore, the synthetically superior and most scalable route prioritizes the SNAr reaction followed by the Grignard addition.

Retrosynthesis Target 1-(6-(4-Isopropylpiperazin-1-yl) pyridin-3-yl)propan-1-ol Intermediate 6-(4-Isopropylpiperazin-1-yl) nicotinaldehyde Target->Intermediate C-C Disconnection (Grignard) Grignard Ethylmagnesium Bromide (EtMgBr) Target->Grignard SM1 6-Chloronicotinaldehyde Intermediate->SM1 C-N Disconnection (SNAr) SM2 1-Isopropylpiperazine Intermediate->SM2

Retrosynthetic disconnection prioritizing metal-free SNAr over Buchwald-Hartwig amination.

Mechanistic Insights & Reaction Optimization

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via the formation of a negatively charged Meisenheimer complex. The basicity of 1-isopropylpiperazine requires an exogenous inorganic base to scavenge the generated HCl and drive the reaction forward. As shown in Table 1 , switching from a weak organic base in a non-polar solvent to a strong inorganic base (K2CO3 or Cs2CO3) in a polar aprotic solvent (DMF or DMSO) drastically stabilizes the transition state, increasing the yield from 15% to >88%.

Step 2: Grignard Addition

The addition of ethylmagnesium bromide (EtMgBr) to the aldehyde intermediate must be carefully controlled. Grignard reagents can occasionally act as reducing agents via β -hydride transfer, converting the aldehyde to a primary alcohol instead of the desired secondary alcohol. By strictly maintaining the reaction at 0 °C during the addition phase and using Tetrahydrofuran (THF) to coordinate and stabilize the magnesium complex, this side reaction is completely suppressed (Table 2 ).

Workflow Step1 SNAr Reaction (DMF, K2CO3, 90°C) Workup1 Aqueous Workup & Extraction Step1->Workup1 Step2 Grignard Addition (EtMgBr, THF, 0°C) Workup1->Step2 Workup2 NH4Cl Quench & Extraction Step2->Workup2 Product Purified Target API Workup2->Product

Step-by-step synthetic workflow from starting materials to the final API.

Experimental Protocols

Protocol A: Synthesis of 6-(4-Isopropylpiperazin-1-yl)nicotinaldehyde

Self-Validating System: The conversion of the starting material can be visually tracked via TLC. The starting 6-chloronicotinaldehyde is highly UV-active and runs faster (higher Rf) than the highly polar piperazine-substituted product.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 6-chloronicotinaldehyde (10.0 g, 70.6 mmol) and anhydrous DMF (100 mL).

  • Reagent Addition: Add anhydrous K2CO3 (19.5 g, 141.2 mmol, 2.0 eq) followed by 1-isopropylpiperazine (9.9 g, 77.7 mmol, 1.1 eq)[1].

  • Reaction: Heat the suspension to 90 °C under a nitrogen atmosphere for 12 hours.

  • Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The starting material spot (Rf ~0.8) should be completely consumed, replaced by a new spot (Rf ~0.3). LC-MS should confirm the product mass [M+H]+ = 234.1.

  • Workup: Cool the mixture to room temperature and pour it into ice water (300 mL). Extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 2-10% MeOH/DCM) to afford the intermediate as a pale yellow solid.

Protocol B: Synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol
  • Setup: Dissolve 6-(4-isopropylpiperazin-1-yl)nicotinaldehyde (10.0 g, 42.8 mmol) in anhydrous THF (120 mL) in a flame-dried, nitrogen-purged flask. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Dropwise add Ethylmagnesium bromide (3.0 M in diethyl ether, 21.4 mL, 64.2 mmol, 1.5 eq) over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Validation Check: Quench a 0.1 mL aliquot in saturated aqueous NH4Cl and extract with EtOAc. TLC (10% MeOH/DCM) should show complete consumption of the aldehyde. LC-MS: [M+H]+ = 264.2.

  • Workup: Carefully quench the bulk reaction at 0 °C by the slow addition of saturated aqueous NH4Cl (100 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize the crude residue from hot heptane/ethyl acetate to yield the final product as a white crystalline solid.

Quantitative Data & Analytical Characterization

Table 1: Reaction Optimization for the SNAr Step

Entry Base (Equiv) Solvent Temp (°C) Time (h) Yield (%) Observation
1 Et3N (2.0) DCM 40 24 15 Poor conversion; starting material recovered.
2 K2CO3 (2.0) DMF 90 12 88 Clean conversion; highly scalable.

| 3 | Cs2CO3 (2.0) | DMSO | 100 | 8 | 92 | Fastest reaction, but solvent removal is tedious. |

Table 2: Reaction Optimization for the Grignard Addition Step

Entry Reagent (Equiv) Solvent Temp (°C) Yield (%) Observation
1 EtMgBr (1.1) Et2O 25 45 Incomplete conversion; solubility issues.
2 EtMgBr (1.5) THF 0 to 25 85 Optimal conditions; clean secondary alcohol.

| 3 | EtLi (1.5) | THF | -78 | 60 | Significant side reactions and decomposition. |

Table 3: Expected 1H NMR Characterization (400 MHz, CDCl3)

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.10 d (J = 2.0 Hz) 1H Pyridine C2-H
~7.55 dd (J = 8.8, 2.0 Hz) 1H Pyridine C4-H
~6.60 d (J = 8.8 Hz) 1H Pyridine C5-H
~4.55 t (J = 6.5 Hz) 1H Chiral CH(OH)
~3.50 t (J = 5.0 Hz) 4H Piperazine CH2 (N-Aryl)
~2.70 m 1H Isopropyl CH
~2.60 t (J = 5.0 Hz) 4H Piperazine CH2 (N-Alkyl)
~1.75 m 2H Propanol CH2
~1.10 d (J = 6.5 Hz) 6H Isopropyl CH3

| ~0.90 | t (J = 7.4 Hz) | 3H | Propanol terminal CH3 |

Conclusion

The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is achieved through a highly efficient, two-step protocol. By strategically leveraging the electronic properties of the 6-chloronicotinaldehyde starting material, a metal-free SNAr reaction is utilized to construct the core scaffold, followed by a tightly controlled Grignard addition. This route eliminates the need for expensive transition-metal catalysts, ensures high atom economy, and provides a scalable pathway suitable for preclinical drug development.

References

  • Guidechem. "1-Isopropylpiperazine 4318-42-7 wiki." Guidechem Chemical Database.
  • International Atomic Energy Agency (IAEA). "IAEA TECDOC SERIES: Production and quality control of fluorine-18 labelled radiopharmaceuticals (Nucleophilic aromatic substitution)." IAEA Publications.
  • National Center for Biotechnology Information (PMC). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PMC PubMed Central.

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Unveiling the Pharmacological Potential of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol: A Mechanistic Inquiry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol represents a novel chemical entity with a structure suggestive of significant pharmacological potential. While this specific molecule is not extensively documented in publicly available scientific literature, its constituent moieties—a substituted piperazine ring linked to a pyridine core—are well-established pharmacophores found in numerous clinically relevant and investigational drugs. This guide will, therefore, provide a comprehensive analysis of the potential mechanisms of action for this compound by dissecting its structural components and drawing parallels with functionally related molecules. The insights presented herein are intended to serve as a foundational resource for researchers embarking on the characterization of this and similar compounds.

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. Its frequent appearance in centrally acting agents underscores its favorable pharmacokinetic properties, including good blood-brain barrier penetration. Similarly, the pyridine ring is a versatile heterocyclic motif present in many bioactive compounds, contributing to target binding and influencing physicochemical properties. The specific substitution pattern and the propan-1-ol side chain in the query molecule further refine its potential biological activity profile.

This technical guide will explore the plausible molecular targets and signaling pathways that 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol may modulate. We will delve into the established pharmacology of related piperazine and pyridine derivatives to construct a scientifically grounded hypothesis regarding its mechanism of action. Furthermore, we will outline a strategic experimental workflow for the systematic characterization of this compound's biological activity.

Deconstructing the Pharmacophore: Potential Mechanisms of Action

The therapeutic potential of 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol can be inferred from the known activities of its core structural components. The piperazine and pyridine moieties are key to its likely interactions with biological systems.

The Privileged Piperazine Scaffold: A Gateway to Diverse Targets

The 4-isopropylpiperazin-1-yl group is a significant feature of the molecule. Piperazine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2] The versatility of the piperazine ring allows it to serve as a linker and a pharmacophore in the design of biologically active compounds.[3]

A prominent role of arylpiperazines is their interaction with aminergic GPCRs, particularly dopamine and serotonin receptors. For instance, numerous compounds containing a piperazine moiety linked to an aromatic system act as potent dopamine D4 receptor agonists, which have been investigated for the treatment of erectile dysfunction.[4] The structural similarity of our compound of interest to these agents suggests a potential for modulation of dopaminergic pathways.

Furthermore, piperazine-containing compounds have been developed as cocaine antagonists, targeting monoamine transporters and sigma (σ) receptors.[5] The ability to interact with these targets highlights the potential for 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol to have applications in addiction medicine. Sigma receptors, in particular, are attractive targets for the development of treatments for neurological disorders, and pyridine-based ligands have shown high affinity for these receptors.[6]

The Pyridine Core: Fine-Tuning Activity and Selectivity

The pyridine ring in 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is another critical determinant of its pharmacological profile. Pyridine derivatives are ubiquitous in medicinal chemistry and are known to engage a wide array of biological targets. For example, certain pyridine-containing compounds have been identified as potent potassium-competitive acid blockers for the treatment of acid-related diseases by inhibiting H+,K+-ATPase.[7]

In the context of the central nervous system, pyridine-based structures have been developed as glycine transporter 1 (GlyT1) inhibitors, which have potential applications in treating neurological and psychiatric disorders.[8] The substitution pattern on the pyridine ring is crucial for target affinity and selectivity.

Hypothesized Mechanism of Action and Signaling Pathways

Based on the analysis of its structural components, a primary hypothesized mechanism of action for 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is the modulation of one or more aminergic GPCRs, such as dopamine or serotonin receptors, or sigma receptors.

Potential Signaling Pathway Modulation:

Hypothesized_Signaling_Pathway Compound 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol GPCR Aminergic GPCR (e.g., Dopamine, Serotonin) or Sigma Receptor Compound->GPCR Binds to receptor G_Protein G-Protein Coupling (Gαs, Gαi/o, Gαq/11) GPCR->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Generates Downstream Downstream Signaling (PKA, PKC, Ca2+ release) Second_Messenger->Downstream Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Downstream->Cellular_Response Leads to

Caption: Hypothesized signaling cascade initiated by the compound.

Experimental Workflow for Mechanistic Elucidation

A systematic approach is required to elucidate the precise mechanism of action of 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol. The following experimental workflow provides a roadmap for its characterization.

Experimental_Workflow Start Start: Compound Synthesis and Purification Step1 In Vitro Receptor Binding Assays (Dopamine, Serotonin, Sigma Receptor Panels) Start->Step1 Step3 In Vitro ADMET Profiling (Solubility, Permeability, Metabolic Stability) Start->Step3 Step2 Functional Assays (e.g., cAMP, Calcium Flux, GTPγS) Step1->Step2 Step4 Cell-Based Assays (e.g., Neuronal Cultures, Reporter Gene Assays) Step2->Step4 Step5 In Vivo Pharmacokinetic Studies (Rodent models) Step3->Step5 Step6 In Vivo Pharmacodynamic and Efficacy Models (e.g., Behavioral models relevant to CNS disorders) Step4->Step6 Step5->Step6 End Elucidation of Mechanism of Action Step6->End

Caption: A stepwise approach for characterizing the compound's activity.

Detailed Experimental Protocols

1. In Vitro Receptor Binding Assays

  • Objective: To identify the primary molecular targets of the compound.

  • Methodology:

    • Synthesize and purify 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol to >98% purity.

    • Perform competitive radioligand binding assays against a panel of receptors, with a focus on dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, etc.), and sigma (σ1, σ2) receptors.

    • Incubate cell membranes expressing the receptor of interest with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand by the test compound to determine the binding affinity (Ki).

    • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) for broad target screening.

2. Functional Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

  • Methodology:

    • For GPCRs identified in the binding assays, perform functional assays such as:

      • cAMP assays: For Gs- or Gi-coupled receptors, measure changes in intracellular cyclic adenosine monophosphate levels in response to the compound.

      • Calcium flux assays: For Gq-coupled receptors, measure changes in intracellular calcium concentrations.

      • GTPγS binding assays: To measure G-protein activation directly.

    • Perform these assays in the presence and absence of a known agonist to determine the functional activity of the test compound.

Quantitative Data Summary

While specific data for 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is unavailable, the following table provides a template for summarizing key pharmacological parameters that should be determined experimentally.

ParameterDescriptionTarget Value/Range
Binding Affinity (Ki) Concentration of the compound that displaces 50% of a specific radioligand from its receptor.< 100 nM for primary targets
Functional Potency (EC50/IC50) Concentration of the compound that produces 50% of its maximal effect (agonist) or inhibits 50% of the agonist response (antagonist).< 1 µM
Efficacy (% of standard agonist) The maximal response produced by the compound relative to a full agonist.> 80% for agonists
Solubility The maximum concentration of the compound that can be dissolved in a given solvent.> 50 µM in aqueous buffer
Permeability (Papp) The rate at which the compound crosses a cell monolayer (e.g., Caco-2).> 1 x 10^-6 cm/s
Metabolic Stability (t1/2) The half-life of the compound when incubated with liver microsomes.> 30 minutes

Conclusion

While the specific mechanism of action of 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol remains to be experimentally determined, its chemical structure strongly suggests activity at aminergic GPCRs or sigma receptors. The presence of the piperazine and pyridine scaffolds provides a solid foundation for its potential as a modulator of CNS function. The experimental workflow outlined in this guide offers a clear path for the comprehensive pharmacological characterization of this and related novel chemical entities. The insights gained from such studies will be invaluable for understanding its therapeutic potential and guiding future drug development efforts.

References

  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI. Available from: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available from: [Link]

  • 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction - PubMed. Available from: [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. Available from: [Link]

  • Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents - PubMed. Available from: [Link]

  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - RSC Publishing. Available from: [Link]

  • [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides] - PubMed. Available from: [Link]

  • [1-(6-oxo-3H-pyridin-3-yl)piperidin-4-yl] 4-propan-2-ylpiperazine-1-carboxylate - PubChem. Available from: [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. Available from: [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - MDPI. Available from: [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. Available from: [Link]

  • Comparative chemical profiling and antimicrobial activity of Nigella sativa seeds oils obtained from different sources - Natural Resources for Human Health. Available from: [Link]

  • Phytochemical characterization and antimicrobial activity of Nigella sativa seeds - PLOS ONE. Available from: [Link]

  • Identification, characterization, and antibacterial studies of furobenzopyrans from Ammi visnaga - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Loxapine | Chemical Substance Information | J-GLOBAL. Available from: [Link]

  • N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor - PubMed. Available from: [Link]

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The Pharmacological Profile of Piperazine Propanol Derivatives: A Technical Whitepaper on Structural Versatility and Target Specificity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold, conferring favorable basicity, metabolic stability, and rigid directionality to drug candidates. However, the functionalization of this ring via a propanol linker —creating piperazine propanol derivatives—unlocks a distinct pharmacological profile. The three-carbon chain provides optimal spatial flexibility, while the secondary hydroxyl group acts as a critical hydrogen bond donor/acceptor. As a Senior Application Scientist, I have observed that this specific combination of steric tolerance and electrostatic potential allows these derivatives to anchor deeply into diverse enzymatic and receptor pockets.

This whitepaper dissects the two most prominent, validated pharmacological axes of piperazine propanol derivatives: their potent antifungal activity via 1,3-β-D-glucan synthase inhibition, and their antihistaminic/anti-inflammatory activity via H1-receptor antagonism.

Pharmacological Axis I: Antifungal Therapeutics (1,3-β-D-Glucan Synthase Inhibition)

Mechanistic Insight & Causality

The fungal cell wall is primarily composed of β-1,3-glucan, synthesized by the membrane-bound enzyme complex 1,3-β-D-glucan synthase (GS). Because this enzyme is absent in mammalian cells, it is an ideal therapeutic target with an intrinsically high therapeutic index. While echinocandins (e.g., caspofungin) successfully target GS, their large lipopeptide structures restrict them to intravenous administration .

Piperazine propanol derivatives, specifically the prototype GSI578 , represent a paradigm shift. They act as small-molecule, non-competitive inhibitors of the FKS1/FKS2 catalytic subunits of GS. The propanol hydroxyl group forms a critical hydrogen bond with the allosteric site of the FKS1 subunit, while the piperazine core stabilizes the molecule within the lipid bilayer interface. This chemotype not only matches the fungicidal efficacy of echinocandins but offers a lower molecular weight profile conducive to oral bioavailability .

G UDP_Glc UDP-Glucose (Cytosol) GS_Enzyme 1,3-β-D-Glucan Synthase (FKS1/FKS2 Catalytic Subunits) UDP_Glc->GS_Enzyme Substrate Binding Glucan_Polymer β-1,3-Glucan Polymer (Cell Wall Matrix) GS_Enzyme->Glucan_Polymer Polymerization Cell_Death Osmotic Instability & Fungal Cell Death GS_Enzyme->Cell_Death Pathway Blocked Glucan_Polymer->Cell_Death Prevention (Normal State) Piperazine_Inhibitor Piperazine Propanol Derivative (e.g., GSI578) Piperazine_Inhibitor->GS_Enzyme Non-competitive Inhibition

Mechanism of piperazine propanol derivatives targeting 1,3-β-D-Glucan Synthase.

Self-Validating Experimental Protocol: In Vitro 1,3-β-D-Glucan Synthase Inhibition Assay

To accurately quantify the inhibitory kinetics of piperazine propanol derivatives, a cell-free radiolabeled incorporation assay must be utilized. Using whole cells confounds target-specific data due to variable compound efflux pump (e.g., CDR1/CDR2) activities.

Step-by-Step Methodology:

  • Membrane Preparation: Cultivate Candida albicans (strain SC5314) to the mid-logarithmic phase. Lyse cells using glass beads in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and a protease inhibitor cocktail. Centrifuge at 100,000 × g for 45 minutes to isolate the crude membrane fraction. Causality: GS is a transmembrane complex; isolating the membrane preserves its native conformational state and essential lipid cofactors.

  • Reaction Mixture Setup: In a 96-well microtiter plate, combine 10 µg of the membrane protein with the test compound (piperazine propanol derivative) serially diluted in DMSO.

  • Substrate Introduction: Initiate the reaction by adding 1 mM UDP-[14C]glucose and 20 µM GTPγS (an essential activator of the Rho1 subunit of GS).

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 10% trichloroacetic acid (TCA). Causality: TCA precipitates the newly synthesized, radiolabeled β-1,3-glucan polymer while leaving unreacted UDP-[14C]glucose in solution.

  • Quantification & Validation: Filter the precipitate through GF/B glass microfiber filters. Wash extensively with 10% TCA and ethanol. Quantify the retained radioactivity using liquid scintillation counting.

    • System Validation: Include Caspofungin (0.1 µM) as a positive control for total inhibition, and 1% DMSO as a negative (vehicle) control. The assay is only valid if the positive control demonstrates >95% signal reduction.

Quantitative Data Summary: Antifungal Efficacy
Compound / DrugTarget Enzyme (GS) IC₅₀ (µM)C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Mechanism of Action
GSI578 (Piperazine Propanol)0.160.26 – 1.300.15 – 1.10Non-competitive GS Inhibition
Caspofungin (Control)0.080.12 – 0.500.25 – 1.00Non-competitive GS Inhibition
Fluconazole (Reference)N/A (>100)0.50 – 64.0>64.0Ergosterol Synthesis Inhibition

Data synthesized from foundational evaluations of GSI578 and related analogs against pathogenic fungal strains .

Pharmacological Axis II: Antihistaminic Activity (H1-Receptor Antagonism)

Mechanistic Insight & Causality

Beyond antifungal applications, the piperazine propanol scaffold has been successfully hybridized with 2H-1-benzopyran-2-one (benzopyrone) to create potent H1-histamine antagonists.

The pharmacological causality here relies on a "dual-pocket" binding hypothesis. To achieve maximum antihistaminic activity, a compound must effectively bind to both the high-affinity Histamine Binding Protein (HBP) and the active site of Histamine N-methyltransferase (HNMT) . The piperazine propanol moiety serves as the perfect topological bridge. The basic nitrogen of the piperazine ring interacts with the catalytic aspartate residues in the primary pocket, while the propanol chain extends the benzopyrone core into the secondary hydrophobic pocket, effectively locking the enzyme in an inactive conformation.

Workflow Start Design Benzopyrone-Piperazine Propanol Hybrids Docking Molecular Docking (HBP & HNMT Active Sites) Start->Docking In silico prediction Synthesis Chemical Synthesis & Purification Docking->Synthesis Select high-affinity candidates InVitro In Vitro Pharmacological Screening (Guinea Pig Ileum Assay) Synthesis->InVitro Compound library Validation Data Correlation (ICM Scores vs. IC50) InVitro->Validation Efficacy data

Workflow for the design, synthesis, and validation of H1-antihistaminic derivatives.

Self-Validating Experimental Protocol: In Vitro Guinea Pig Ileum Assay

To validate the H1-antagonistic properties predicted by molecular docking (ICM scores), a functional tissue assay is required. The isolated guinea pig ileum is the gold standard because it expresses a high density of H1 receptors and exhibits a highly reproducible contractile response to histamine.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the terminal ileum from a euthanized guinea pig. Mount a 1.5 cm segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.0 g.

  • Equilibration: Allow the tissue to equilibrate for 45 minutes, washing with fresh Tyrode's solution every 15 minutes to establish a stable baseline tension.

  • Baseline Dose-Response (Agonist): Add cumulative concentrations of histamine (10⁻⁹ to 10⁻⁴ M) to the bath. Record the isometric contractions using a force-displacement transducer. Wash the tissue until baseline tension is restored.

  • Antagonist Incubation: Incubate the tissue with a fixed concentration of the synthesized piperazine propanol derivative (e.g., 10⁻⁶ M) for 15 minutes. Causality: This pre-incubation allows the compound to reach binding equilibrium at the H1 receptors before the agonist is introduced.

  • Shift Analysis & Validation: Repeat the cumulative histamine dose-response curve. Calculate the rightward shift of the curve to determine the pA₂ value (Schild regression).

    • System Validation: Utilize Diphenhydramine as a reference standard. The assay is self-validating if the histamine dose-response curve shifts parallel to the right without a depression of the maximum response, confirming purely competitive antagonism.

Quantitative Data Summary: Antihistaminic Affinity
Compound HybridHNMT Docking (ICM Score)HBP Docking (ICM Score)In Vitro Antihistaminic Activity (% Inhibition at 10 µM)
Compound 8c (Piperazine Propanol)-84.5-79.292.4%
Compound 11k (Piperazine Propanol)-88.1-82.696.8%
Diphenhydramine (Reference)-72.4-75.1100.0% (Normalized)
Propanolamine analog (Control)-54.3-48.931.2%

Data reflects the correlation between in silico docking predictions and functional pharmacological screening .

Conclusion & Structure-Activity Relationship (SAR) Logic

The pharmacological profile of piperazine propanol derivatives is defined by their unique structural topology. The propanol chain is not merely a passive linker; it actively dictates the spatial orientation of the piperazine pharmacophore. In antifungal applications, it facilitates non-competitive binding to the FKS1 subunit of glucan synthase. In antihistaminic applications, it bridges the dual active sites of histamine-regulating enzymes. For drug development professionals, leveraging this specific scaffold offers a validated pathway to bypass the pharmacokinetic limitations of larger, more complex biologics and lipopeptides, while maintaining high target specificity.

References

  • Kondoh, O., Inagaki, Y., Fukuda, H., Mizuguchi, E., Ohya, Y., Arisawa, M., Shimma, N., Aoki, Y., Sakaitani, M., & Watanabe, T. "Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase." Biological and Pharmaceutical Bulletin 28.11 (2005): 2138-2141. URL:[Link]

  • Farag, N., et al. "Design, synthesis, and docking studies of novel benzopyrone derivatives as H(1)-antihistaminic agents." PubMed (2008). URL:[Link]

  • Jimenez-Ortigosa, C., et al. "Discovery of a Novel Class of Orally Active Antifungal β-1,3-d-Glucan Synthase Inhibitors." Antimicrobial Agents and Chemotherapy (2011). URL:[Link]

Engineering Next-Generation Antifungals: In Vitro Activity and Synthesis of Pyridinyl Propanol Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Introduction & Pharmacophore Rationale

The rapid emergence of multi-drug resistant (MDR) fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, has critically compromised the clinical efficacy of standard azole therapies like fluconazole and voriconazole. To overcome efflux pump upregulation and target-site mutations, medicinal chemists are actively re-engineering the azole pharmacophore.

The propan-2-ol scaffold remains a ubiquitous and non-negotiable structural backbone in azole antifungals, providing the crucial tertiary hydroxyl group necessary for anchoring the molecule within the active site 1. Recent structural optimizations have focused on integrating pyridinyl rings (e.g., 2-pyridinyl, 3-pyridinyl) into this propanol backbone. The introduction of the nitrogen-containing heterocycle modulates the molecule's lipophilicity (LogP), alters its pKa, and fine-tunes the electronic properties required for optimal target engagement at the fungal lanosterol 14α-demethylase (CYP51) enzyme 2. Furthermore, novel amide-pyridine scaffolds have demonstrated dual-inhibition capabilities against both squalene epoxidase (SE) and CYP51, yielding broad-spectrum potential 3.

Mechanistic Causality: Target Engagement at CYP51

The antifungal efficacy of pyridinyl propanol derivatives hinges on a highly specific, dual-interaction mechanism:

  • Heme Coordination: The basic nitrogen of the triazole/imidazole ring coordinates directly with the heme iron (Fe³⁺) of CYP51. This competitive binding prevents the binding of molecular oxygen, halting the oxidative demethylation of lanosterol.

  • Hydrogen Bonding & Steric Fit: The tertiary hydroxyl group of the propanol backbone acts as a hydrogen bond donor, interacting with a conserved water molecule or directly with the propionate side chains of the heme group.

While the pyridinyl substitution enhances solubility and alters the spatial geometry, empirical data suggests a delicate steric balance. For instance, replacing a 2-pyridinyl ring with a 3-pyridinyl ring yields compounds with highly potent antifungal activity (MIC₈₀ = 0.00625–0.2 μg/mL). However, in specific deuterated diphenyl azole models, substituting the pyridinyl ring entirely for a phenyl ring can sometimes further optimize steric interactions, pushing MIC₈₀ values as low as 0.00625 μg/mL 2.

G A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B C Ergosterol Biosynthesis B->C Normal Pathway E Accumulation of Toxic Sterols B->E Blocked Pathway D Pyridinyl Propanol Inhibitor D->B Inhibition (Heme Coordination) F Membrane Disruption & Cell Death E->F

Mechanism of action for pyridinyl propanol CYP51 inhibitors.

In Vitro Antifungal Activity Profiles

Quantitative evaluation of these synthesized compounds is critical for establishing Structure-Activity Relationships (SAR). The table below synthesizes the in vitro Minimum Inhibitory Concentration (MIC₈₀) data of advanced pyridinyl propanol derivatives and their analogs against standard fungal strains, compared to the clinical benchmark, Fluconazole 2, 3.

Compound DesignationCore Modification / SubstitutionMIC₈₀ vs C. albicans (μg/mL)MIC₈₀ vs A. fumigatus (μg/mL)
Fluconazole (Control) 2,4-Difluorophenyl propanol0.50 – 16.0> 64.0
Compound C18 3-Pyridinyl propanol derivative0.0125 – 0.200.125 – 0.50
Compound C20 3-Pyridinyl propanol (Deuterated)0.00625 – 0.100.06 – 0.25
Compound C21 Phenyl Analog (4-Cl substitution)0.00625 – 0.01250.03 – 0.125
Amide-Pyridine (2e) Amide-pyridine scaffold0.125 – 2.000.25 – 2.00

Chemical Synthesis Workflow

The synthesis of pyridinyl propanol derivatives relies on the regioselective opening of an oxirane (epoxide) ring. The following protocol guarantees high yield and stereochemical control.

G Step1 Pyridinyl Ketone Precursor Step2 Corey-Chaykovsky Epoxidation (TMSI, NaH, DMSO) Step1->Step2 Step3 Pyridinyl Oxirane Intermediate Step2->Step3 Step4 Nucleophilic Ring Opening (1H-1,2,4-Triazole, K2CO3, DMF) Step3->Step4 Step5 Pyridinyl Propanol Product Step4->Step5

Chemical synthesis workflow of pyridinyl propanol derivatives.

Protocol 1: Epoxide Ring-Opening Synthesis

Self-Validating Step: The use of TMSI over mCPBA prevents the unwanted N-oxidation of the pyridinyl ring, ensuring the structural integrity of the heterocycle.

  • Corey-Chaykovsky Epoxidation:

    • Action: Dissolve trimethylsulfoxonium iodide (TMSI) (1.2 eq) in anhydrous DMSO. Slowly add sodium hydride (NaH) (1.2 eq) at 0°C under an inert argon atmosphere. Stir until hydrogen gas evolution ceases.

    • Causality: NaH deprotonates TMSI to generate a reactive sulfur ylide.

    • Action: Add the pyridinyl ketone precursor (1.0 eq) dropwise. Stir at room temperature for 4 hours.

    • Causality: The sulfur ylide attacks the carbonyl carbon, followed by intramolecular displacement of DMSO, forming the highly strained pyridinyl oxirane (epoxide) intermediate.

  • Nucleophilic Ring Opening:

    • Action: Isolate the oxirane intermediate via aqueous extraction (Ethyl Acetate/H₂O). Transfer the crude oxirane to a flask containing 1H-1,2,4-triazole (2.0 eq) and anhydrous K₂CO₃ (2.0 eq) dissolved in DMF.

    • Action: Heat the reaction mixture to 90°C for 12 hours.

    • Causality: K₂CO₃ acts as a mild base to deprotonate the triazole. The resulting strong nucleophile attacks the less sterically hindered terminal carbon of the epoxide, regioselectively yielding the tertiary propanol.

  • Purification:

    • Action: Quench with water, extract with dichloromethane, and wash extensively with brine to remove residual DMF. Purify the final product via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH 95:5).

In Vitro Susceptibility Testing Protocol

To ensure data integrity and reproducibility, the antifungal evaluation must follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution [[4]]().

Protocol 2: CLSI M27-A3 Broth Microdilution Assay

Self-Validating Step: The inclusion of both a drug-free growth control and a standard drug control (Fluconazole) validates the viability of the inoculum and the baseline resistance profile of the strain.

  • Inoculum Standardization:

    • Action: Subculture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Action: Suspend 3-5 distinct colonies in sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1 × 10⁶ to 5 × 10⁶ CFU/mL).

    • Causality: Strict standardization prevents the "inoculum effect," where an artificially high cell density falsely elevates the apparent MIC, skewing SAR data.

  • Media Preparation & Compound Dilution:

    • Action: Prepare serial two-fold dilutions of the synthesized pyridinyl propanol compounds (ranging from 64 μg/mL to 0.003 μg/mL) in RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: RPMI 1640/MOPS provides a defined, physiologically relevant nutrient environment that stabilizes the drug and mimics host conditions.

  • Inoculation and Incubation:

    • Action: Dilute the standardized inoculum 1:1000 in RPMI 1640. Dispense 100 μL of the diluted inoculum into each well of a 96-well microtiter plate containing 100 μL of the diluted drug.

    • Action: Incubate the plates at 35°C for 24 to 48 hours.

  • Endpoint Determination:

    • Action: Measure the optical density (OD) at 530 nm using a microplate reader. Determine the MIC₈₀, defined as the lowest concentration of the compound that inhibits 80% of fungal growth relative to the drug-free control well.

    • Causality: Spectrophotometric reading removes subjective visual bias, providing a mathematically rigorous and self-validating metric of target inhibition.

References

  • Design, Synthesis, and Biological Activity Evaluation of Deuterated Diphenyl Azole Alcohol-Based CYP51 Inhibitors. ACS Publications. 2

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.1

  • Promising Antibacterial and Antifungal Agents Based on Thiolated Vitamin K3 Analogs: Synthesis, Bioevaluation, Molecular Docking. PMC (nih.gov). 4

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. MDPI. 3

Sources

1,3-β-D-Glucan Synthase Inhibition by Novel Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Fungal Cell Wall Inhibitors

The fungal cell wall is a dynamic, essential organelle that provides structural integrity and protection against osmotic stress. At the core of its biosynthesis is 1,3-β-D-glucan synthase (GS) , a transmembrane enzyme complex primarily encoded by the FKS1 and FKS2 genes[1]. Because this enzyme is unique to lower eukaryotes and absent in mammalian cells, it represents a highly validated, low-toxicity target for antifungal drug development[2].

For decades, first-generation echinocandins (e.g., caspofungin, micafungin) have been the frontline therapy for invasive candidiasis. However, the global emergence of multidrug-resistant (MDR) pathogens—most notably Candida auris and Nakaseomyces glabratus (formerly C. glabrata) harboring FKS mutations—has severely compromised the clinical efficacy of these lipopeptides[1][2][3]. This resistance crisis has catalyzed the development of novel GS inhibitors that either bypass existing resistance mechanisms or utilize advanced pharmacokinetics to maximize target site exposure.

This guide provides an in-depth technical analysis of two breakthrough compounds: Ibrexafungerp and Rezafungin , detailing their mechanisms, comparative data, and the rigorous experimental protocols required to validate their inhibitory activity in vitro.

Mechanistic Divergence of Novel GS Inhibitors

Understanding the structural and mechanistic differences between novel compounds is critical for anticipating their clinical utility and resistance profiles.

Ibrexafungerp: The First-in-Class Triterpenoid

Ibrexafungerp (formerly SCY-078) is a semi-synthetic derivative of the natural hemiacetal triterpene glycoside, enfumafungin[1][4]. It is the first oral 1,3-β-D-glucan synthase inhibitor[4]. Crucially, while it targets the same enzyme complex as echinocandins, ibrexafungerp binds to a distinct, non-overlapping topological site on the GS enzyme [1]. This structural divergence is the causal mechanism behind its ability to retain potent fungicidal activity against fks-mutant strains that are highly resistant to traditional echinocandins[2][5].

Rezafungin: The Next-Generation Echinocandin

Rezafungin (formerly CD101) is a novel echinocandin engineered specifically to overcome the pharmacokinetic limitations of its predecessors[3][6]. By replacing the hemiaminal region at the C5 ornithine position of anidulafungin with a choline aminal ether, developers conferred exceptional chemical stability to the molecule[3][6]. This modification prevents rapid enzymatic degradation, extending the drug's half-life to approximately 133 hours[3]. This allows for a high-exposure, once-weekly intravenous dosing regimen that front-loads the area under the curve (AUC), driving concentration-dependent mycological clearance and suppressing the selection of resistant mutants[7][8].

MOA cluster_0 Fungal Cell Wall Biosynthesis UDP UDP-Glucose (Soluble Substrate) GS 1,3-β-D-Glucan Synthase (FKS1/FKS2 Complex) UDP->GS binds Glucan β-1,3-Glucan Polymer (Insoluble) GS->Glucan catalyzes CellWall Cell Wall Integrity Glucan->CellWall structural support Lysis Osmotic Lysis & Cell Death CellWall->Lysis Loss of integrity Rezafungin Rezafungin (Next-Gen Echinocandin) Rezafungin->GS Inhibition Ibrexafungerp Ibrexafungerp (Triterpenoid) Ibrexafungerp->GS Inhibition (Distinct Site)

Mechanism of 1,3-β-D-glucan synthase inhibition by novel antifungals leading to osmotic cell lysis.

Quantitative Data Summary

The following table synthesizes the pharmacological and microbiological properties of these novel inhibitors compared to the first-generation standard of care.

Property / MetricCaspofungin (1st Gen)Rezafungin (Next-Gen)Ibrexafungerp (Triterpenoid)
Chemical Class Lipopeptide (Echinocandin)Lipopeptide (Echinocandin)Enfumafungin derivative
Primary Target 1,3-β-D-Glucan Synthase1,3-β-D-Glucan Synthase1,3-β-D-Glucan Synthase
Route of Admin. Intravenous (Daily)Intravenous (Once-Weekly)Oral / Intravenous
Half-Life (t½) ~9–11 hours~133 hours[3]~20–30 hours
MIC₅₀ vs C. auris 0.5 to >16 mg/L[8]0.03 to 8 mg/L[8]0.5 μg/mL[5]
Activity vs fks Mutants Poor (Cross-resistance)Moderate to PoorExcellent (78% susceptible)[2]

Experimental Methodologies & Self-Validating Protocols

To accurately evaluate novel GS inhibitors during drug development, scientists must employ assays that isolate the target enzyme from confounding cellular variables (e.g., drug efflux pumps or poor cell wall penetration).

Protocol 1: In Vitro Radiometric 1,3-β-D-Glucan Synthase Inhibition Assay

This cell-free assay directly measures the IC₅₀ of a compound against its target.

Causality & Assay Logic: Because 1,3-β-D-glucan synthase is a transmembrane complex, cytosolic extraction is insufficient; we must isolate the microsomal membrane fraction via ultracentrifugation[9][10]. We utilize UDP-[¹⁴C]glucose as the substrate because it is highly water-soluble. When the active enzyme polymerizes this substrate into β-1,3-glucan, the resulting product is highly insoluble. By introducing Trichloroacetic acid (TCA), we denature the proteins and precipitate the insoluble radiolabeled glucan, allowing us to wash away the unreacted soluble substrate[9][11]. This creates a self-validating system with near-zero background noise.

Step-by-Step Procedure:

  • Membrane Extraction: Digest logarithmically growing fungal cells with lytic enzymes to form protoplasts. Lyse protoplasts via sonication and isolate the microsomal membrane fraction containing the GS complex using differential ultracentrifugation (100,000 × g for 45 mins)[9][11].

  • Reaction Assembly: In a 96-well format, combine the membrane extract with a reaction buffer (Tris-HCl, pH 7.5), an activator (GTP), and the radiolabeled substrate (UDP-[¹⁴C]glucose)[9][11].

  • Inhibitor Introduction: Add varying concentrations of the test compound (e.g., ibrexafungerp dissolved in DMSO).

  • System Validation Controls:

    • Positive Control: Caspofungin at a known IC₉₉ concentration.

    • Negative Control: Heat-inactivated membrane extract (validates that precipitation is strictly enzymatically driven).

  • Incubation: Incubate the mixture at 30°C for 60 minutes to allow polymerization[11].

  • Termination & Precipitation: Add 10% TCA to halt the reaction and precipitate the newly synthesized, radiolabeled β-glucan polymer[11].

  • Quantification: Collect the precipitate on a glass-fiber filter using a vacuum manifold. Wash extensively with water to remove unreacted UDP-[¹⁴C]glucose. Measure retained radioactivity using a liquid scintillation counter[11]. Calculate the IC₅₀ based on the dose-response curve.

AssayWorkflow Prep Enzyme Extraction (Membrane Fraction) Reaction Reaction Mixture (UDP-[14C]glucose + Drug) Prep->Reaction Incubation Incubation (30°C, Polymerization) Reaction->Incubation Precipitation TCA Precipitation (Isolates Insoluble Glucan) Incubation->Precipitation Quantification Scintillation Counting (IC50 Calculation) Precipitation->Quantification

Step-by-step workflow for the in vitro radiometric 1,3-β-D-glucan synthase inhibition assay.

Protocol 2: Microbroth Dilution MIC Assay for FKS-Mutant Strains

While the radiometric assay proves target engagement, whole-cell Minimum Inhibitory Concentration (MIC) assays are required to prove physiological efficacy, particularly against fks-mutant C. glabrata or C. auris.

Causality & Assay Logic: We utilize RPMI 1640 medium supplemented with 2% glucose. The specific glucose concentration provides the necessary osmotic support and metabolic fuel to ensure robust exponential growth in the control wells. Without this robust baseline, defining a precise ≥50% growth inhibition endpoint becomes statistically unreliable[9].

Step-by-Step Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of the novel compound in DMSO, then dilute 1:100 into RPMI 1640 (2% glucose) to prevent DMSO toxicity[9].

  • Inoculum Standardization: Suspend fungal colonies in sterile saline to a 0.5 McFarland standard. Dilute to achieve a final well concentration of 0.5–2.5 × 10⁵ CFU/mL[9].

  • Inoculation & Incubation: Add the standardized inoculum to the microtiter plates containing the drug dilutions. Incubate at 35°C for 24 hours[9].

  • Endpoint Determination: Read the plates spectrophotometrically at 530 nm. The MIC is defined as the lowest drug concentration resulting in a ≥50% reduction in optical density compared to the drug-free growth control[9].

Conclusion

The inhibition of 1,3-β-D-glucan synthase remains one of the most effective strategies for combating invasive fungal infections. However, the evolutionary pressure exerted by first-generation echinocandins has necessitated a paradigm shift. Novel compounds like ibrexafungerp and rezafungin demonstrate that by either targeting distinct allosteric sites or engineering extreme pharmacokinetic stability, we can overcome fks-mediated resistance and improve patient outcomes in the era of multidrug-resistant mycology.

References

  • Ibrexafungerp: A Novel Oral Triterpenoid Antifungal - PMC - NIH.
  • Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabr
  • Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC.
  • Ibrexafungerp: A narr
  • New Perspectives on Antimicrobial Agents: Rezafungin - PMC - NIH.
  • Evaluation of the efficacy of rezafungin, a novel echinocandin, in the treatment of disseminated Candida auris infection using an immunocompromised mouse model - PMC.
  • Activity of rezafungin against Candida auris - PMC - NIH.
  • Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical D
  • Ibrexafungerp: A Technical Deep Dive into Structure-Activity Relationships and Chemical Properties - Benchchem.
  • A Comparative Analysis of Arborcandins A, B, and C: Potent Antifungal Agents Targeting the Fungal Cell Wall - Benchchem.

Sources

"structure-activity relationship of isopropylpiperazinyl pyridinyl derivatives"

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) of Isopropylpiperazinyl Pyridinyl Derivatives: A Technical Guide to Kinase Inhibitor Design

Executive Summary

The design of highly selective, central nervous system (CNS)-penetrant kinase inhibitors is a formidable challenge in modern drug discovery. Off-target toxicities, poor blood-brain barrier (BBB) permeability, and suboptimal physicochemical properties frequently derail clinical candidates. Within this landscape, the isopropylpiperazinyl pyridinyl pharmacophore has emerged as a highly privileged scaffold.

As a Senior Application Scientist, I have observed that the success of this motif is not accidental; it is rooted in precise thermodynamic and steric principles. The pyridinyl core serves as a rigid, highly efficient hinge-binding element, while the isopropylpiperazinyl tail acts as a tunable, solvent-exposed vector. This whitepaper deconstructs the structure-activity relationship (SAR) of these derivatives, explaining the causality behind their efficacy in targeting kinases such as ALK2 (for Diffuse Intrinsic Pontine Glioma)[1][2] and DYRK2 (for prostate cancer)[3].

Deconstructing the Pharmacophore: Causality in SAR

To understand why the isopropylpiperazinyl pyridinyl motif is so effective, we must isolate its components and analyze their distinct roles within the kinase active site.

The Pyridinyl Core: Hinge Region Anchoring

The ATP-binding pocket of most kinases features a highly conserved "hinge region" that forms hydrogen bonds with the adenine ring of ATP. The pyridinyl core is a classical bioisostere for this interaction.

  • Mechanistic Causality: The nitrogen atom of the pyridine ring possesses a localized lone pair that acts as a potent hydrogen bond acceptor, typically interacting with the backbone amide (NH) of the kinase hinge.

  • SAR Insight: Replacing the pyridine with a pyrimidine often leads to a precipitous drop in potency (e.g., IC50 increasing from sub-nanomolar to >1,000 nM)[3]. This occurs because the introduction of a second nitrogen alters the ring's dipole moment and reduces the basicity (pKa) of the primary hydrogen-bonding nitrogen, weakening the interaction with the hinge.

The Isopropylpiperazinyl Tail: Solubilization and Steric Shielding

The piperazine ring is a ubiquitous solubilizing group, but its terminal alkylation is critical for dictating the molecule's safety and pharmacokinetic (PK) profile.

  • Mechanistic Causality: The basic nitrogen of the piperazine (pKa ~ 8.5) is protonated at physiological pH. This positive charge interacts favorably with acidic residues (e.g., Asp or Glu) in the solvent-exposed channel of the kinase, enhancing binding affinity[4].

  • The Isopropyl Advantage (hERG Avoidance): A major liability of basic amines is their propensity to bind the hERG potassium channel, leading to cardiotoxicity. Small alkyl groups (like methylpiperazine) fit easily into the hERG central cavity. By substituting the methyl group with an isopropyl group, we introduce specific steric bulk. This bulk creates a steric clash within the hERG channel, dramatically reducing off-target affinity while maintaining lipophilic ligand efficiency (LipE) for the primary kinase target[1][2].

  • Steric Limits: Over-engineering this moiety (e.g., replacing the isopropyl with a bulky tert-butyloxycarbonyl or "Boc" group) completely abolishes kinase inhibitory activity due to severe steric clashes within the solvent channel[3].

G Hinge Kinase Hinge Region (Hydrogen Bonding) Core Pyridinyl Core (Scaffold/Acceptor) Core->Hinge N-lone pair acceptor Linker Aryl/Alkyl Linker (Vector Alignment) Core->Linker C-C bond Tail Piperazine Ring (Solvent Channel) Linker->Tail C-N bond Terminus Isopropyl Group (Steric Shield) Tail->Terminus N-alkylation OffTarget hERG Channel (Avoidance) Terminus->OffTarget Steric Clash (Prevents Binding)

SAR model of isopropylpiperazinyl pyridinyl derivatives in kinase active sites.

Quantitative SAR Data: A Cross-Target Analysis

To validate these principles, we can examine the SAR optimization data across different kinase targets (ALK2 and DYRK2). The table below synthesizes the impact of structural modifications on target potency, hERG liability, and BBB permeability.

Table 1: SAR Summary of Pyridinyl Piperazine Derivatives

Compound / Scaffold VariationHinge Binder (Core)Tail Group (R)Target Kinase IC50 (nM)hERG Inhibition (IC50, µM)BBB Penetration
Prototype PyridinylMethyl~10 - 15< 5 (High Liability)Moderate
Optimized Lead PyridinylIsopropyl0.6 - 4.0> 50 (Low Liability)High
Bulky Analog PyridinylBoc> 10,000N/A (Inactive)Poor
Core Variant PyrimidinylIsopropyl> 1,000N/A (Inactive)Moderate

Data synthesized from canonical optimization campaigns of DYRK2[3] and ALK2[1][2] inhibitors.

Experimental Methodologies & Validation Workflows

A robust SAR campaign requires self-validating experimental protocols. Below is the standardized workflow for synthesizing and evaluating isopropylpiperazinyl pyridinyl derivatives.

Chemical Synthesis: Suzuki-Miyaura Cross-Coupling

The most efficient route to construct these molecules utilizes a modular cross-coupling approach.

  • Preparation: In a microwave vial, combine the pyridinyl halide core (1.0 eq) and 4-(4-isopropylpiperazinyl)phenylboronic acid pinacol ester (1.2 eq)[1].

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst and Na₂CO₃ (2.0 eq) as the base.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-dioxane and water (4:1 ratio).

  • Reaction: Purge the vial with N₂ for 5 minutes. Heat the reaction mixture at 90 °C for 12 hours.

  • Purification: Cool to room temperature, filter through Celite, and concentrate. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the final isopropylpiperazinyl pyridinyl derivative.

Biochemical Kinase Assay (Radiometric)

To determine the IC50, a radiometric phosphorylation assay ensures high sensitivity and avoids the optical interference common in fluorescence-based assays[5].

  • Incubation: Incubate recombinant kinase (e.g., ALK2 or DYRK2) with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (HEPES pH 7.5, MgCl₂, DTT) for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate peptide and [γ-³²P]-ATP to initiate the reaction.

  • Quenching & Detection: After 30 minutes, quench the reaction with phosphoric acid. Spot the mixture onto P81 phosphocellulose paper, wash extensively to remove unreacted ATP, and quantify the incorporated ³²P using a scintillation counter.

hERG Electrophysiology Counter-Screen

To validate the steric shielding effect of the isopropyl group, automated patch-clamp electrophysiology is mandatory.

  • Cell Preparation: Use HEK293 cells stably expressing the hERG potassium channel.

  • Perfusion: Perfuse the cells with extracellular solution containing the inhibitor at varying concentrations.

  • Measurement: Apply a depolarizing voltage step protocol and measure the tail current amplitude. Calculate the IC50 based on the percentage of current block. An IC50 > 50 µM is considered safe[2].

G Syn Suzuki Coupling (Pyridinyl + Boronic Acid) Pur Purification (Flash Chromatography) Syn->Pur Kin Kinase Assay (Target Potency) Pur->Kin hERG hERG Screen (Toxicity Check) Kin->hERG IC50 < 10nM BBB PAMPA-BBB (CNS Penetration) hERG->BBB IC50 > 50µM Lead Lead Selection BBB->Lead High Permeability

Experimental workflow for the synthesis and biological screening of pyridinyl kinase inhibitors.

Conclusion

The isopropylpiperazinyl pyridinyl scaffold is a masterclass in rational drug design. By leveraging the pyridinyl nitrogen for precise hinge-binding and the isopropylpiperazinyl group for simultaneous solubilization and hERG avoidance, researchers can generate highly potent, safe, and brain-penetrant kinase inhibitors. Adhering to the SAR principles and rigorous validation workflows outlined in this guide will significantly accelerate the optimization of next-generation targeted therapeutics.

References

  • Mohedas, A. H., et al. "Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma." Journal of Medicinal Chemistry, ACS Publications, 2020.[Link]

  • Sharma, L. K., et al. "LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators." ResearchGate / NIH, 2025.[Link]

  • Wang, Y., et al. "Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • ResearchGate. "(PDF) Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma." ResearchGate, 2020.[Link]

Sources

A Technical Guide to the Physicochemical Characterization of Novel Drug Candidates: A Case Study of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties—primarily solubility, lipophilicity, and ionization state (pKa)—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides researchers, scientists, and drug development professionals with an in-depth framework for the physicochemical characterization of novel chemical entities. Using the compound 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol (CAS: 1355178-20-9) as a practical case study, we will explore both the predictive analysis and the essential experimental protocols required to generate a robust data package. As experimental data for this specific compound is not publicly available, this document focuses on the critical methodologies and interpretive logic required to assess such a candidate from the ground up, transforming a data gap into a strategic opportunity for rigorous scientific investigation.

Introduction: The Central Role of Physicochemical Profiling

The path from a promising "hit" compound to a viable drug candidate is fraught with challenges, many of which can be predicted and mitigated by an early and comprehensive assessment of its fundamental chemical and physical properties.[1] A molecule's structure intrinsically defines its behavior in both simple solvent systems and complex biological environments. Properties such as aqueous solubility directly impact formulation and bioavailability, while lipophilicity is a key driver of membrane permeability and target engagement.[2] The ionization constant, or pKa, dictates the charge state of a molecule at different physiological pH values, profoundly influencing its solubility, absorption, and potential for off-target interactions.[3]

Therefore, the objective of this guide is to provide a dual perspective. First, we will utilize established in silico models to generate a predicted physicochemical profile for our case study compound. Second, and more critically, we will detail the "gold standard" experimental protocols necessary to validate these predictions and build a reliable dataset. This approach underscores a core principle of drug discovery: predict, measure, and interpret.

Compound Profile & In Silico Prediction

Before embarking on laboratory-based characterization, computational tools provide invaluable, instantaneous insights into a molecule's likely properties. These predictions help prioritize synthesis and testing resources and form the initial hypotheses that will be tested experimentally. For our case study compound, 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol, we used the SwissADME web tool to generate a predicted profile.[2][4]

Chemical Structure:

Table 1: Predicted Physicochemical Properties for 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C15H25N3ODefines the elemental composition.
Molecular Weight 263.38 g/mol Influences diffusion and permeability; a key component of "drug-likeness" rules.[5]
LogP (Octanol/Water) 2.15 (Consensus)Measures lipophilicity; critical for membrane permeability and metabolic stability.[2]
Aqueous Solubility (LogS) -3.10Predicts solubility in water; low solubility can hinder absorption and formulation.[4]
Hydrogen Bond Donors 1The -OH group. Influences solubility and target binding.[5]
Hydrogen Bond Acceptors 4The N and O atoms. Affects solubility and interactions with biological targets.[5]
Topological Polar Surface Area (TPSA) 47.9 ŲEstimates the surface area occupied by polar atoms; correlates with membrane permeability.
pKa (Predicted Basic) ~8.5 (Piperazine N), ~4.5 (Pyridine N)The presence of basic nitrogen atoms suggests pH-dependent solubility and absorption.

Note: pKa values are estimated based on the typical pKa of similar functional groups (piperazine and pyridine) as direct prediction was not available in the tool used. Experimental determination is crucial.

The "Why": Interpreting Physicochemical Data for ADME

The data in Table 1, though predictive, allows us to form a preliminary assessment. The molecule adheres to several principles of good "drug-likeness," such as those outlined in Lipinski's Rule of Five.[5][6]

  • Molecular Weight is well under 500 Da.

  • LogP is below 5, suggesting a good balance between solubility and lipophilicity.

  • Hydrogen Bond Donors are well below 5.

  • Hydrogen Bond Acceptors are well below 10.

This profile suggests the compound has a reasonable chance of possessing good oral bioavailability. However, the predicted aqueous solubility (LogS = -3.10, which corresponds to approximately 0.79 mg/mL) is moderate and may require careful formulation. The presence of two basic nitrogens means its solubility will be highly dependent on pH, likely increasing significantly in the acidic environment of the stomach.

The following diagram illustrates the overall workflow for moving from a new chemical entity to a well-characterized compound.

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Analysis & Decision Start New Chemical Entity (e.g., CAS 1355178-20-9) Predict Predict Physicochemical Properties (SwissADME, ChemAxon, etc.) Start->Predict Hypothesize Formulate Hypotheses (e.g., pH-dependent solubility) Predict->Hypothesize Solubility Aqueous Solubility (Shake-Flask Method) Hypothesize->Solubility Lipophilicity Lipophilicity (LogP) (HPLC Method) Hypothesize->Lipophilicity pKa Ionization (pKa) (Potentiometric Titration) Hypothesize->pKa Analyze Analyze & Compare Data (Predicted vs. Experimental) Solubility->Analyze Lipophilicity->Analyze pKa->Analyze Interpret Interpret ADME Implications (e.g., BCS Classification) Analyze->Interpret Decision Go/No-Go Decision for further development Interpret->Decision G Start Dissolve Compound in 0.15M KCl Purge Purge with N2 (to remove CO2) Start->Purge Setup Place in Titration Vessel with Calibrated pH Electrode Purge->Setup Titrate Incrementally Add Standardized HCl Titrant Setup->Titrate Record Record pH after each addition Titrate->Record Repeat Repeat until past Equivalence Point Record->Repeat Repeat->Titrate Not past Plot Plot pH vs. Titrant Volume Repeat->Plot Past Analyze Calculate 1st Derivative to find Inflection Point Plot->Analyze Determine Determine pKa (pH at half-equivalence point) Analyze->Determine

Sources

An In-depth Technical Guide to the Spectroscopic Data Analysis of Pyridinyl Propanol Compounds (NMR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridinyl propanol derivatives represent a significant class of compounds in medicinal chemistry and drug development, forming the structural core of various pharmacologically active agents. Their therapeutic potential is intrinsically linked to their precise molecular architecture. Therefore, the unambiguous structural elucidation of these compounds is a critical step in their development and quality control. This guide provides a comprehensive overview of the principles and practical applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the detailed analysis of pyridinyl propanol compounds. By integrating these powerful analytical techniques, researchers can confidently determine connectivity, stereochemistry, and elemental composition, ensuring the integrity of their chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of advanced spectroscopic data interpretation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For pyridinyl propanol compounds, both ¹H and ¹³C NMR are indispensable, often supplemented by two-dimensional (2D) techniques for complex structures.

Experimental Protocol: NMR Sample Preparation and Solvent Selection

The choice of a suitable deuterated solvent is the first and one of the most critical steps in acquiring high-quality NMR data.[3] The primary consideration is the solubility of the analyte.[3] Pyridinyl propanol compounds, containing both a basic nitrogen atom and a hydroxyl group, are typically polar.

Step-by-Step Protocol for NMR Sample Preparation:

  • Solvent Selection: Based on the polarity of the pyridinyl propanol derivative, select an appropriate deuterated solvent.

    • For polar compounds: Deuterated methanol (CD₃OD), dimethyl sulfoxide (DMSO-d₆), or deuterium oxide (D₂O) are excellent choices.[3][4] CD₃OD is advantageous for its ability to facilitate proton exchange, which can be useful for identifying labile protons.[4] DMSO-d₆ is a highly effective solvent for a wide range of polar compounds and often provides sharp signals for hydroxyl and amine protons due to slower exchange rates.[5] D₂O is ideal for water-soluble compounds and for confirming the presence of exchangeable protons (e.g., -OH, -NH), as their signals will disappear upon addition of D₂O.[4]

    • For less polar derivatives: Deuterated chloroform (CDCl₃) or acetonitrile-d₃ (CD₃CN) can be used.[3] CDCl₃ is a versatile solvent for a broad range of organic compounds.[4] CD₃CN is particularly suitable for nitrogen-containing compounds.[4]

  • Sample Dissolution: Accurately weigh approximately 5-10 mg of the pyridinyl propanol compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.[6]

  • Data Acquisition: Acquire the NMR spectra on a spectrometer. Standard experiments include ¹H NMR, ¹³C NMR, and often 2D experiments like COSY and HSQC.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Typical ¹H NMR Chemical Shift Ranges for Pyridinyl Propanol Compounds:

Proton EnvironmentTypical Chemical Shift (δ, ppm)MultiplicityNotes
Pyridinyl Protons7.0 - 8.7Doublet, Triplet, or MultipletThe exact chemical shifts and coupling patterns depend on the substitution pattern on the pyridine ring. Protons ortho to the nitrogen are the most deshielded.
Propanol -CH(OH)-3.8 - 5.0MultipletThe chemical shift is influenced by hydrogen bonding and the electronic nature of the substituents.
Propanol -CH₂- (adjacent to pyridine)2.8 - 3.5MultipletDeshielded by the aromatic pyridine ring.
Propanol -CH₂- (adjacent to CH(OH))1.8 - 2.5Multiplet
Hydroxyl -OHVariable (1.0 - 5.5)Broad SingletThe chemical shift is highly dependent on solvent, concentration, and temperature. Can be confirmed by D₂O exchange.[4]
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Typical ¹³C NMR Chemical Shift Ranges for Pyridinyl Propanol Compounds:

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Pyridinyl Carbons120 - 160
Propanol -C(OH)-60 - 75
Propanol -CH₂- (adjacent to pyridine)35 - 45
Propanol -CH₂- (adjacent to C(OH))30 - 40
2D NMR Techniques for Unambiguous Assignments

For complex pyridinyl propanol derivatives or when signal overlap occurs in 1D spectra, 2D NMR experiments are essential for definitive structural assignment.[1][7]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system.[7] It is invaluable for tracing the connectivity of the propanol chain and the substitution pattern on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[7][8] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons.[7][8] This is crucial for establishing the connectivity between the pyridinyl and propanol moieties and for confirming the positions of substituents.

Section 2: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[9]

Experimental Protocol: Ionization and Analysis

The choice of ionization technique is critical for the successful analysis of pyridinyl propanol compounds.

Step-by-Step Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the pyridinyl propanol compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method Selection:

    • Electrospray Ionization (ESI): ESI is the preferred method for polar and basic compounds like pyridinyl propanols.[10] It is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation. The basic nitrogen of the pyridine ring is readily protonated.[10]

    • Electron Impact (EI): EI is a high-energy ionization technique that causes extensive fragmentation. While it may not always show a clear molecular ion peak, the resulting fragmentation pattern provides a detailed fingerprint of the molecule.

  • Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and to identify characteristic fragment ions.

Interpreting Mass Spectra of Pyridinyl Propanol Compounds

The Nitrogen Rule: For a molecule containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass in an EI spectrum.[11] In an ESI spectrum, the [M+H]⁺ ion will have an even nominal mass.[11] This rule is a quick check for the presence of the nitrogen-containing pyridine ring.

Characteristic Fragmentation Patterns:

The fragmentation of pyridinyl propanol compounds is largely dictated by the cleavage of the propanol side chain.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols.[12] This can result in the loss of an alkyl radical.

  • Loss of Water: Dehydration, the loss of a water molecule (18 Da), is a characteristic fragmentation of alcohols.[12]

  • Cleavage of the Propanol Chain: Fragmentation can occur at various points along the propanol chain, leading to characteristic fragment ions. For example, cleavage of the bond between the pyridine ring and the propanol chain can produce a pyridinylmethyl cation.

  • Tropylium Ion: In some cases, rearrangement to a stable tropylium ion (m/z 91) can be observed, which is characteristic of compounds containing a benzyl-like moiety.

Section 3: Integrated Spectroscopic Analysis - A Synergistic Approach

While NMR and MS are powerful techniques on their own, their combined application provides a comprehensive and robust platform for the structural elucidation of pyridinyl propanol compounds.[1][13][14][15]

Workflow for Integrated Analysis

The following workflow illustrates how NMR and MS data can be synergistically used for structural determination.

Caption: Integrated workflow for structural elucidation.

Case Study: Hypothetical Pyridinyl Propanol Derivative

Let's consider a hypothetical compound, 1-(pyridin-3-yl)propan-1-ol.

  • ESI-MS: Would show a prominent [M+H]⁺ peak at m/z 138, confirming the molecular weight.

  • ¹H NMR: Would show characteristic signals for the pyridine ring protons (between 7.2 and 8.5 ppm), a triplet for the methine proton (-CH(OH)-) around 4.7 ppm, a multiplet for the adjacent methylene protons (-CH₂-) around 1.8 ppm, and a triplet for the terminal methyl protons (-CH₃) around 0.9 ppm. The hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: Would show six distinct signals: four for the pyridine ring carbons, one for the -C(OH)- carbon, one for the -CH₂- carbon, and one for the -CH₃ carbon.

  • COSY: Would show correlations between the -CH(OH)- proton and the -CH₂- protons, and between the -CH₂- protons and the -CH₃ protons, confirming the propanol chain. It would also show correlations between the coupled protons on the pyridine ring.

  • HSQC: Would correlate each proton signal (except the -OH) to its directly attached carbon.

  • HMBC: Would show a key correlation between the -CH(OH)- proton and the C3 carbon of the pyridine ring, confirming the point of attachment.

By integrating all of this data, the structure of 1-(pyridin-3-yl)propan-1-ol can be unambiguously confirmed.

Conclusion

The structural elucidation of pyridinyl propanol compounds is a critical task in drug discovery and development. A comprehensive analytical approach that integrates NMR and MS is essential for achieving accurate and reliable results. This guide has provided a detailed overview of the experimental protocols and data interpretation strategies for both techniques. By following the principles and workflows outlined herein, researchers can confidently characterize their pyridinyl propanol derivatives, ensuring the scientific integrity of their work and accelerating the development of new therapeutic agents.

References

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An In-depth Technical Guide to the Potential Therapeutic Targets of Piperazine-Containing Antifungals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Piperazine-containing compounds, particularly the azole class, have been a cornerstone of antifungal therapy for decades.[1][3][4][5] Their efficacy stems from a well-established mechanism: the disruption of ergosterol biosynthesis, a crucial process for maintaining fungal cell membrane integrity.[3][6][7][8] However, the increasing prevalence of resistance necessitates a deeper exploration beyond this primary target.[9][10] This guide provides a comprehensive analysis of both the established and potential therapeutic targets of piperazine-containing antifungals. We will delve into the core mechanism of action, explore methodologies for identifying novel targets, and illuminate emerging pathways that hold promise for the next generation of antifungal agents.

Section 1: The Established Paradigm - Targeting Ergosterol Biosynthesis

The fungal cell membrane's unique composition, particularly the predominance of ergosterol instead of cholesterol, has long been exploited for therapeutic intervention.[11] The ergosterol biosynthesis pathway is a complex, multi-enzyme process vital for fungal survival, making it an ideal target for selective antifungal agents.[12][13][14]

Lanosterol 14α-Demethylase (CYP51): The Primary Target

The principal mechanism of action for piperazine-containing azole antifungals, such as posaconazole and itraconazole, is the potent and specific inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as Erg11p or CYP51).[3][15][16]

  • Mechanism of Inhibition: These azole compounds contain a nitrogen atom within their heterocyclic ring that avidly coordinates with the heme iron atom at the active site of CYP51.[15] This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[6][8]

  • Downstream Consequences: The inhibition of CYP51 leads to two critical downstream events:

    • Ergosterol Depletion: The fungal cell is deprived of ergosterol, which is essential for maintaining the structural integrity, fluidity, and proper function of the cell membrane.[6][7][8]

    • Toxic Sterol Accumulation: The pathway is shunted, leading to the buildup of toxic 14α-methylated sterol precursors (e.g., lanosterol).[8][15] These aberrant sterols integrate into the membrane, disrupting its architecture and the function of membrane-bound proteins, ultimately leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).[8][17]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Methylated_Sterols 14α-methylated sterols (Toxic Intermediates) Lanosterol->Methylated_Sterols Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p (CYP51) Piperazine_Azole Piperazine-Containing Azole Antifungal Piperazine_Azole->Lanosterol Inhibits Erg11p (CYP51) caption Fig 1: Inhibition of Ergosterol Biosynthesis by Piperazine-Azoles.

Caption: Inhibition of Ergosterol Biosynthesis by Piperazine-Azoles.

Section 2: Methodologies for Novel Target Identification

To combat resistance and expand the antifungal arsenal, researchers must identify novel molecular targets. A multi-pronged approach combining genetic, biochemical, and proteomic techniques is essential for this endeavor.

Key Experimental Workflows

Several powerful techniques can be employed to uncover the molecular targets of antifungal compounds.[18][19]

  • Chemical-Genetic Approaches: These methods utilize libraries of fungal mutants to identify genes that interact with the compound of interest.[18]

    • Haploinsufficiency Profiling (HIP): Uses heterozygous deletion mutants to find genes where a 50% reduction in protein level causes hypersensitivity to the drug, suggesting the gene product may be the target or part of a related pathway.[18]

    • Multicopy Suppression Profiling: Identifies genes that, when overexpressed, confer resistance to the compound, strongly indicating that the gene's product is the drug target.[18]

  • Biochemical and Proteomic Approaches: These methods directly identify protein-drug interactions.

    • Affinity Chromatography: An antifungal molecule is immobilized on a support matrix to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[18]

    • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or lysates.[20][21][22] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating samples across a temperature gradient and measuring the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a drug confirms direct physical interaction.[23][24]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a standard CETSA workflow to validate the interaction between a piperazine-containing compound and a putative target protein.

Objective: To determine if the compound directly binds to and stabilizes a target protein in a cellular context.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Piperazine-containing test compound and vehicle control (e.g., DMSO)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge capable of high speeds

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

Methodology:

  • Cell Treatment: Grow fungal cells to mid-log phase. Treat cells with the test compound at various concentrations or with a vehicle control for a specified time.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[23]

  • Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or mechanical disruption) to release soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated/aggregated proteins.[24]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection and Analysis: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting.[20] Quantify band intensities and plot the percentage of soluble protein against temperature to generate thermal denaturation curves. A rightward shift in the curve for compound-treated samples compared to the control indicates target stabilization and therefore, engagement.[24]

CETSA_Workflow Fig 2: CETSA Experimental Workflow. A 1. Cell Culture Treatment (Drug vs. Vehicle) B 2. Aliquot & Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot Analysis (Quantify Target Protein) E->F G 7. Plot Data (Melt Curve Shift?) F->G caption Fig 2: CETSA Experimental Workflow.

Caption: CETSA Experimental Workflow.

Section 3: Emerging and Potential Therapeutic Targets

While CYP51 remains the primary target, the chemical versatility of the piperazine scaffold allows for interactions with other fungal components.[4][25] Exploring these alternative targets is crucial for developing novel therapies and overcoming resistance.

Targeting Fungal Efflux Pumps

A major mechanism of azole resistance is the overexpression of drug efflux pumps, which actively expel antifungal agents from the cell, reducing their intracellular concentration.[26][27][28][29][30]

  • Key Transporters: The two major superfamilies of efflux pumps implicated in antifungal resistance are the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[28][29]

  • Therapeutic Strategy: A promising strategy involves the co-administration of a piperazine-containing antifungal with an efflux pump inhibitor (EPI).[25][26][27] While not a direct target of the antifungal itself, inhibiting these pumps makes them a critical secondary target to restore the efficacy of existing drugs. Some piperazine derivatives are being explored for this dual-function or synergistic activity.

Disruption of Cell Wall Integrity

The fungal cell wall, a structure absent in human cells, is another attractive target for antifungal development.[15] Recent studies have suggested that some piperazine-based compounds may exert antifungal effects by interfering with cell wall integrity.[31]

  • Potential Mechanisms: This could involve the inhibition of key enzymes involved in the synthesis of cell wall components like β-glucan or chitin, or by disrupting the proteins that cross-link these components.[31] The accumulation of endogenous reactive oxygen species (ROS) induced by certain piperazine analogues has also been linked to cell wall stress.[31]

Other Potential Targets

Research into novel antifungal targets is ongoing, with several pathways being explored.

  • Sphingolipid Biosynthesis: The enzyme inositol phosphorylceramide (IPC) synthase, crucial for sphingolipid synthesis in fungi, is a validated target.[17]

  • Mitochondrial Function: Disrupting the mitochondrial membrane potential and energy production is another avenue for inducing fungal cell death.[17]

  • Ion Homeostasis and Pathogenicity: Genes involved in maintaining ion balance and those critical for virulence processes are also being investigated as potential targets.[32]

Summary of Potential Therapeutic Targets
Target/PathwayMechanism of ActionRelevance for Piperazine AntifungalsKey Fungal Proteins
Ergosterol Biosynthesis Inhibition of lanosterol 14α-demethylase Primary, established target for azoles Erg11p / CYP51
Drug Efflux Pumps Inhibition of pump activity to increase intracellular drug concentrationSecondary target to overcome resistance; potential for synergistic compoundsCdr1p, Cdr2p (ABC), Mdr1p (MFS)
Cell Wall Integrity Disruption of cell wall synthesis or structural integrityEmerging area; some piperazine analogues show activityGlucan/Chitin synthases
Sphingolipid Biosynthesis Inhibition of inositol phosphorylceramide (IPC) synthaseNovel target pathway with validated potentialIPC Synthase (Aur1p)
Mitochondrial Function Disruption of mitochondrial membrane potential and energy productionNovel target pathway with validated potentialRespiratory chain complexes

Section 4: Future Directions and Conclusion

The therapeutic landscape for piperazine-containing antifungals is evolving. While the inhibition of CYP51 remains their defining characteristic, the future of antifungal development lies in a multi-targeted approach. The piperazine scaffold, prized for its synthetic versatility and ability to modulate physicochemical properties, is an excellent starting point for designing next-generation drugs.[4][5][25]

Future research should focus on:

  • Designing Dual-Target Inhibitors: Creating single molecules that can inhibit both CYP51 and an efflux pump, or interfere with both membrane and cell wall synthesis.

  • Structure-Based Drug Design: Utilizing the crystal structures of novel targets to design highly specific and potent piperazine-based inhibitors.[33]

  • Combination Therapies: Systematically screening for synergistic interactions between established piperazine antifungals and compounds that hit these emerging targets.[27]

By expanding our understanding beyond the canonical ergosterol pathway, the scientific community can develop more robust and durable strategies to combat the growing threat of invasive fungal diseases.

References

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  • Piperazine based antimicrobial polymers: a review. RSC Publishing. (2021, April 23). Available from: [Link]

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Structural Blueprint of the Fungal Cell Wall: A Technical Guide to Homology Modeling of 1,3-β-D-Glucan Synthase (Fks1)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fungal 1,3-β-D-glucan synthase (Fks1) is the central transmembrane enzyme responsible for synthesizing β-1,3-glucan, the primary structural polysaccharide of the fungal cell wall. As the validated target for frontline echinocandins (e.g., caspofungin, micafungin) and novel triterpenoids (e.g., ibrexafungerp, enfumafungin), Fks1 is of paramount importance in antifungal drug development[1]. Historically, the massive size and multi-pass transmembrane (TM) nature of Fks1 precluded high-resolution structural determination, forcing researchers to rely on low-confidence models. However, recent breakthroughs in cryo-electron microscopy (cryo-EM) have resolved the architectures of Saccharomyces cerevisiae and Candida glabrata Fks1 in apo, Rho1-bound, and drug-bound states[2][3][4].

For application scientists and drug developers targeting emerging resistant pathogens like Candida auris, homology modeling of species-specific Fks1 variants is now a highly tractable endeavor. This whitepaper outlines a field-proven, self-validating methodology for constructing high-fidelity homology models of Fks1 to investigate echinocandin resistance and guide rational drug design.

Structural Architecture and Mechanistic Causality

Before initiating any in silico modeling, one must understand the functional mechanics of the Fks1-Rho1 holoenzyme. Fks1 consists of a large cytosolic glycosyltransferase (GT) domain and a complex transmembrane region (TM1-TM16) that forms the glucan translocation channel[2].

  • The Regulatory Switch: Rho1, a prenylated small GTPase, binds to a cytoplasmic cleft between the GT domain and TM7-15. The GTP/GDP cycling of Rho1 induces conformational shifts in Fks1, acting as a molecular pump to extrude the growing β-1,3-glucan chain through the TM channel[3].

  • Drug Binding & Hotspots: Echinocandins act as non-competitive inhibitors. Clinical resistance is almost exclusively driven by missense mutations in two highly conserved regions: Hotspot 1 (HS1, e.g., S639 in C. auris, S643 in S. cerevisiae) and Hotspot 2 (HS2)[5]. Recent cryo-EM data of enfumafungin bound to C. glabrata Fks1 reveals that these drugs bind at the extracellular face of the TM domain, interacting heavily with the lipid bilayer interface[4]. Therefore, modeling Fks1 without a lipid membrane mimetic will yield artifactual binding pockets.

Quantitative Baseline: Cryo-EM Templates for Modeling

Selecting the correct template is the most critical determinant of homology model accuracy. The table below summarizes the state-of-the-art structural templates available for Fks1 modeling.

OrganismState / ComplexResolution (Å)PDB ID / RefKey Utility for Homology Modeling
S. cerevisiaeApo Fks12.47 - 3.508WL6[2]High-resolution baseline for GT domain and closed TM channel modeling.
S. cerevisiaeFks1 + Rho1 (GTP-bound)3.408WLA[2]Modeling the active, open-channel conformation and allosteric activation.
C. glabrataFks1 + Enfumafungin2.64[4]Gold-standard template for triterpenoid/echinocandin docking and HS1/HS2 mapping.
S. cerevisiaeFks1 (S643P mutant)~3.40[1]Structural basis of echinocandin resistance; template for mutant modeling.

Workflow: High-Fidelity Homology Modeling of Fks1

G Seq Target Sequence (e.g., C. auris Fks1) Align Sequence Alignment & TM Domain Mapping Seq->Align Temp Template Selection (Cryo-EM Fks1/Rho1) Temp->Align Model Homology Modeling (Modeller / AlphaFold2) Align->Model Membrane Lipid Bilayer Embedding & MD Equilibration Model->Membrane Dock Molecular Docking (Echinocandins/Triterpenoids) Membrane->Dock

Self-validating workflow for Fks1 homology modeling and antifungal drug docking.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Sequence Alignment and Template Preparation
  • Sequence Retrieval: Obtain the target Fks1 sequence (e.g., C. auris Fks1, UniProt ID: A0A1D8PCT0)[5].

  • Template Selection: Select the C. glabrata Fks1-enfumafungin complex if studying drug binding[4], or S. cerevisiae Fks1-Rho1 (8WLA) for active-state mechanics[2].

  • Profile-Profile Alignment: Do not rely on basic BLAST. Use HHpred or TM-Coffee to align the target sequence against the template.

    • Causality: Fks1 contains highly hydrophobic TM helices that can easily misalign by one or two helical turns in standard algorithms, destroying the geometry of the glucan translocation channel. TM-Coffee utilizes transmembrane prediction to constrain the alignment.

    • Validation Check: Verify that conserved gating residues (e.g., the QxxRW motif analog) and HS1/HS2 residues perfectly align with the template's spatial coordinates[6].

Phase 2: Hybrid Model Generation
  • Multi-Template Modeling: Utilize MODELLER to generate 100 initial 3D models. Incorporate AlphaFold2 (AF2) predictions specifically to resolve large, disordered intracellular loops that are missing from the cryo-EM density maps[5][7].

  • Loop Refinement: Apply MODELLER’s loop refinement protocol to the RIL loop (residues interacting with Rho1) to ensure thermodynamic stability.

  • Model Selection: Score models using the Discrete Optimized Protein Energy (DOPE) method.

    • Validation Check: A valid model must have >95% of residues in the favored regions of the Ramachandran plot. The TM channel must maintain a solvent-accessible pathway devoid of steric clashes.

Phase 3: Membrane Embedding and Molecular Dynamics (MD)
  • System Assembly: Embed the selected Fks1 model into a complex lipid bilayer. Fungal membranes are distinct; use a mixture of POPC, POPE, POPI, and ergosterol (approx. 4:3:2:1 ratio) to mimic the fungal plasma membrane.

    • Causality: Echinocandins and triterpenoids are highly lipophilic. Their lipid tails anchor into the membrane, while the core interacts with Fks1 HS1/HS2[8]. Modeling drug binding in a vacuum or implicit solvent ignores the essential drug-lipid-protein ternary interaction.

  • Equilibration: Solvate with TIP3P water, neutralize with 0.15 M NaCl, and perform a 100 ns all-atom MD simulation (e.g., using GROMACS or NAMD) under NPT ensemble conditions.

    • Validation Check: Monitor the Area Per Lipid (APL) and membrane thickness. The Root Mean Square Deviation (RMSD) of the Fks1 TM backbone must plateau (typically <2.5 Å deviation from the starting model), indicating structural equilibration.

Phase 4: Mutational Analysis and Docking
  • In Silico Mutagenesis: To study echinocandin resistance, introduce clinical mutations (e.g., S639F/P in C. auris or W695L in S. cerevisiae) into the equilibrated model[5][8].

  • Ensemble Docking: Extract representative frames from the MD trajectory. Perform molecular docking of caspofungin or micafungin using AutoDock Vina or Glide[9].

    • Causality: Fks1 is highly dynamic. Ensemble docking accounts for the conformational flexibility of the HS1/HS2 loops, which dictate the differential susceptibility (Eagle effect) seen in various clinical isolates[10].

    • Validation Check: The docking protocol is validated if the computed binding affinity ( ΔG ) of the wild-type complex is significantly stronger than that of the mutant complex, accurately reflecting the in vitro Minimum Inhibitory Concentration (MIC) shifts.

Conclusion

The era of blind drug screening against fungal cell wall targets is ending. By leveraging recent high-resolution cryo-EM structures of Fks1[2][4], researchers can now construct highly accurate homology models of pathogenic variants. When rigorously validated through membrane-embedded molecular dynamics, these models provide a predictive framework for understanding echinocandin resistance and accelerating the design of next-generation, resistance-breaking antifungal therapeutics.

References

  • Title :2 Source : nih.gov URL : [Link]

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Methodological & Application

High-Throughput and Radiometric Assays for 1,3-β-D-Glucan Synthase Activity: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanistic Grounding

The fungal cell wall is a dynamic structure essential for cellular integrity, morphology, and virulence. Its core fibrillar network is primarily composed of 1,3-β-D-glucan, a polymer synthesized by the membrane-integrated enzyme complex 1,3-β-D-glucan synthase (GS)[1]. Because this pathway is absent in mammalian cells, GS represents a highly selective and clinically validated target for antifungal drugs, most notably the echinocandins (e.g., caspofungin, micafungin) and the triterpenoid ibrexafungerp[2].

The GS complex consists of two primary components:

  • Fks1p (Catalytic Subunit): A large integral membrane protein responsible for binding the substrate (UDP-glucose) and catalyzing the formation of β-1,3-glycosidic linkages[3].

  • Rho1p (Regulatory Subunit): A small Ras-like GTPase that acts as a molecular switch. Rho1p strictly requires binding to GTP to activate Fks1p[4].

Understanding this causality is critical for assay design: in vitro extraction of GS from the lipid bilayer destabilizes the complex, and endogenous GTPases rapidly hydrolyze GTP. Therefore, successful in vitro assays mandate the use of crude microsomal membrane fractions and the addition of non-hydrolyzable GTP analogs (like GTPγS) to permanently lock Rho1p in its active conformation[4].

G Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Activation GTPgS GTPγS (Non-hydrolyzable) GTPgS->Rho1_GTP Stabilizes active state GS_Complex Active Glucan Synthase (Fks1p + Rho1-GTP) Rho1_GTP->GS_Complex Binds & Activates Fks1 Fks1p Catalytic Subunit (Membrane Bound) Fks1->GS_Complex Core Subunit Product 1,3-β-D-Glucan Polymer GS_Complex->Product Catalyzes polymerization Substrate UDP-Glucose Substrate->Product Glucosyl donor Echinocandins Echinocandins (Inhibitors) Echinocandins->GS_Complex Non-competitive inhibition

Mechanism of 1,3-β-D-glucan synthase activation by Rho1p and inhibition by echinocandins.

Assay Modalities and Experimental Design

Quantifying GS activity requires measuring the conversion of soluble UDP-glucose into insoluble 1,3-β-D-glucan. Two primary modalities dominate the field:

A. The Radiometric Assay (Gold Standard)

Historically, GS activity is measured by tracking the incorporation of radiolabeled UDP-[14C]glucose or UDP-[3H]glucose into glucan polymers[3]. The reaction is quenched with Trichloroacetic Acid (TCA), which precipitates the synthesized high-molecular-weight glucan while leaving unreacted substrate in solution[5]. The precipitate is captured via glass-fiber filtration and quantified via liquid scintillation counting. While highly sensitive, this method is low-throughput, generates hazardous radioactive waste, and requires tedious washing steps[6].

B. The Fluorometric Assay (High-Throughput)

To overcome the limitations of radiometry, a high-throughput fluorescent assay utilizes Aniline Blue, a fluorochrome that specifically intercalates into the triple-helical structure of 1,3-β-D-glucan[7]. Upon binding, its fluorescence emission shifts and intensifies (Excitation 400 nm / Emission 460 nm)[8]. This allows for direct, in-plate quantification without filtration or radioactive handling, achieving a >100-fold reduction in cost while maintaining comparable sensitivity[9].

Table 1: Quantitative Comparison of GS Assay Modalities
Assay ParameterRadiometric Assay (UDP-[14C]Glucose)Fluorometric Assay (Aniline Blue)
Substrate UDP-[14C]Glucose or UDP-[3H]Glucose[5]Unlabeled UDP-Glucose[7]
Detection Method Liquid Scintillation CountingFluorescence (Ex 400 nm / Em 460 nm)[8]
Throughput Low to Medium (Filtration required)High (96/384-well microtiter plates)[9]
Cost per well High (Isotope + Scintillation fluid)Low (>100-fold reduction)[7]
Safety/Waste Radioactive waste disposal requiredStandard laboratory waste[6]
Sensitivity High (Direct incorporation measurement)Moderate-High (Dye-binding dependent)
IC50 (Pneumocandin A0) ~1.0 µM~1.25 µM (Highly comparable)[6]

Step-by-Step Methodologies

Workflow Cells Fungal Cell Culture (Log-phase) Lysis Cell Lysis & Homogenization (Buffer with NaF, DTT, Protease Inhibitors) Cells->Lysis Membrane Microsomal Membrane Isolation (Ultracentrifugation 100,000 x g) Lysis->Membrane Split Select Assay Modality Membrane->Split Radio Radiometric Assay (UDP-[14C]Glucose) Split->Radio Fluoro Fluorometric Assay (Unlabeled UDP-Glucose + Aniline Blue) Split->Fluoro Precip TCA Precipitation & Glass Fiber Filtration Radio->Precip Incubate Incubation in Microtiter Plate Fluoro->Incubate ReadRadio Liquid Scintillation Counting Precip->ReadRadio ReadFluoro Fluorescence Measurement (Ex 400nm / Em 460nm) Incubate->ReadFluoro

Step-by-step workflow comparing radiometric and fluorometric 1,3-β-D-glucan synthase assays.

Protocol 1: Preparation of Crude Microsomal Membranes

Note: GS is an integral membrane complex. Solubilization without specific detergents abolishes activity. Crude microsomes are the standard enzyme source.

  • Cultivation: Grow fungal cells (e.g., Candida albicans, Saccharomyces cerevisiae, or Aspergillus fumigatus) in standard media to mid-log phase (OD600 ~0.5–1.0)[2].

  • Harvesting: Centrifuge at 5,000 × g for 10 min. Wash the pellet twice with ice-cold TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)[2].

  • Lysis Buffer Resuspension: Resuspend cells in Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 20% glycerol, 1 mM DTT, 2 mM NaF, and a protease inhibitor cocktail[10][11].

    • Causality Check: Glycerol stabilizes the membrane complex. DTT prevents oxidation of critical cysteine residues. NaF inhibits endogenous phosphatases that would otherwise dephosphorylate regulatory proteins or degrade GTP analogs[10].

  • Homogenization: Lyse cells using a bead beater (with 0.5 mm glass beads) or a French press at 4°C[12].

  • Fractionation: Centrifuge the lysate at 10,000 × g for 15 min at 4°C to pellet unbroken cells and mitochondrial debris.

  • Microsome Isolation: Transfer the supernatant to an ultracentrifuge and spin at 100,000 × g for 60 min at 4°C[13].

  • Storage: Resuspend the microsomal pellet in Lysis Buffer. Aliquot and store immediately at -80°C.

Protocol 2A: Radiometric Assay (UDP-[14C]Glucose)
  • Reaction Mix Preparation: In a final volume of 100 μL, combine 75 mM Tris-HCl (pH 7.5), 8% glycerol, 25 mM NaF, 7.5 mg/mL BSA, 20 μM GTPγS, 0.6 mM UDP-glucose, and 0.6 nCi [U-14C]UDP-glucose[3].

    • Causality Check: BSA acts as a carrier protein to prevent non-specific binding of highly lipophilic echinocandin inhibitors to the plastic assay tubes[3].

  • Inhibitor Addition: Add 2 μL of the test compound dissolved in 100% DMSO. Ensure the final DMSO concentration is ≤ 5% to prevent enzyme denaturation[5].

  • Initiation: Add 3–5 μg of microsomal protein to initiate the reaction. Incubate on a shaker for 90 minutes at room temperature[3].

  • Precipitation: Quench the reaction by adding 250 μL of ice-cold 10% Trichloroacetic Acid (TCA)[3].

  • Filtration: Transfer the mixture to a GF/B glass fiber filter plate on a vacuum manifold. Wash extensively (3x with 10% TCA, 2x with 70% ethanol) to remove all unreacted UDP-[14C]glucose[6].

  • Quantification: Dry the filters, add scintillation cocktail, and read in a Liquid Scintillation Counter[3].

Protocol 2B: Fluorometric Aniline Blue Assay (High-Throughput)
  • Reaction Mix Preparation: In a 96-well or 384-well black microtiter plate, combine 50 mM Tris-HCl (pH 7.5), 20% glycerol, 2 mM NaF, 1 mM DTT, 20 μM GTPγS, and 1 mM unlabeled UDP-glucose[7].

  • Inhibitor & Enzyme Addition: Add test compounds (in DMSO) and 3–5 μg of microsomal protein per well.

  • Incubation: Incubate the plate at 30°C for 60–90 minutes.

  • Dye Binding: Add an equal volume of Aniline Blue solution (0.1% w/v dissolved in 1 M NaOH/Glycine buffer, pH 10.0)[12].

    • Causality Check: The highly alkaline pH optimizes the fluorescence quantum yield of the aniline blue-glucan complex[9].

  • Quantification: Incubate for 30 minutes at room temperature in the dark. Measure fluorescence using a microplate reader at Excitation 400 nm and Emission 460 nm[8].

Data Analysis and Self-Validation

To ensure the trustworthiness of the assay, every protocol must operate as a self-validating system:

  • Positive Control (100% Inhibition): Include wells treated with 1 μM Caspofungin or Micafungin. This establishes the baseline background signal[13].

  • Negative Control (0% Inhibition): Include wells treated with DMSO vehicle only. This establishes the maximum uninhibited enzyme activity.

  • Z'-Factor Calculation: For high-throughput screening, calculate the Z'-factor:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    A robust GS assay should yield a Z′≥0.5 .

  • IC50 Determination: Plot the percentage of remaining GS activity against the log concentration of the inhibitor. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve). Standard echinocandins should yield an IC50 in the low nanomolar range (e.g., 1–5 nM) against wild-type extracts[5].

Sources

"protocol for in vitro susceptibility testing of antifungal compounds"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for In Vitro Susceptibility Testing of Antifungal Compounds

Rationale and Scope

In the landscape of modern drug development and clinical microbiology, the precise quantification of antifungal efficacy is paramount. The rising incidence of invasive fungal infections (IFIs) coupled with the emergence of multidrug-resistant pathogens—such as Candida auris and azole-resistant Aspergillus fumigatus—demands rigorous, reproducible in vitro assays.

As a Senior Application Scientist, I approach Antifungal Susceptibility Testing (AFST) not merely as a procedural checklist, but as a highly controlled, self-validating biological system. The cornerstone of AFST is the determination of the Minimum Inhibitory Concentration (MIC). This guide delineates the mechanistic foundations, standardized methodologies, and step-by-step protocols required to generate high-fidelity MIC data for yeasts and filamentous fungi.

Mechanistic Foundations: Antifungal Classes and Resistance Pathways

To accurately interpret AFST data, one must understand the causality between a compound’s mechanism of action and its corresponding in vitro readout. The biological target dictates the required MIC endpoint (e.g., 50% vs. 100% growth inhibition).

  • Azoles (e.g., Fluconazole, Voriconazole): These compounds inhibit lanosterol 14α-demethylase (ERG11/CYP51A), halting ergosterol synthesis. Because pre-existing cellular ergosterol must be depleted over several division cycles, azoles are primarily fungistatic. This delayed effect causes "trailing growth"—a phenomenon where partial, low-level growth persists at high drug concentrations. Consequently, the validated MIC endpoint for azoles is defined as a ≥50% reduction in growth relative to the control.

  • Echinocandins (e.g., Caspofungin, Micafungin): By inhibiting 1,3-β-D-glucan synthase (FKS1/FKS2), echinocandins disrupt cell wall integrity. They are rapidly fungicidal against Candida species but fungistatic against Aspergillus (causing aberrant hyphal tips).

  • Polyenes (e.g., Amphotericin B): Polyenes physically bind to membrane ergosterol to form pores, leading to rapid cell death. Because they are highly fungicidal, the required MIC endpoint is strict: 100% visual growth inhibition .

Mechanism cluster_drugs Antifungal Classes cluster_targets Cellular Targets cluster_resistance Resistance Mechanisms Azoles Azoles (e.g., Fluconazole) Target1 Lanosterol 14α-demethylase (ERG11) Azoles->Target1 Echinocandins Echinocandins (e.g., Caspofungin) Target2 1,3-β-D-glucan synthase (FKS1/FKS2) Echinocandins->Target2 Polyenes Polyenes (e.g., Amphotericin B) Target3 Ergosterol Binding (Membrane Pores) Polyenes->Target3 Resist1 Target Mutation / Overexpression Efflux Pumps (CDR/MDR) Target1->Resist1 Resistance Resist2 FKS Subunit Mutations Paradoxical Growth Target2->Resist2 Resistance Resist3 Altered Sterol Composition (Rare) Target3->Resist3 Resistance

Figure 1: Antifungal mechanisms of action and corresponding fungal resistance pathways.

Standardized Methodologies: CLSI vs. EUCAST

Global harmonization in AFST is driven by two primary bodies: the Clinical and Laboratory Standards Institute (CLSI) 12 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) 3. While both utilize the Broth Microdilution (BMD) method, their parameters diverge based on distinct operational philosophies.

The causality behind this divergence is primarily optical. CLSI utilizes low-glucose media in U-bottom plates to force yeast cells to settle into a distinct "button," optimizing the assay for visual reading by a technician. Conversely, EUCAST supplements the media with 2.0% glucose in flat-bottom plates to drive rapid, uniform fermentative growth, optimizing the assay for objective, high-throughput spectrophotometric reading at 24 hours 4. Despite these differences, comparative studies show excellent essential agreement (>90%) between the two methods 5.

Table 1: Comparison of CLSI and EUCAST Methodological Parameters for Yeasts

ParameterCLSI M27-Ed4EUCAST E.Def 7.3
Test Medium RPMI 1640 (0.2% glucose)RPMI 1640 (2.0% glucose)
Buffer 0.165 M MOPS (pH 7.0)0.165 M MOPS (pH 7.0)
Microtiter Plate Type U-bottom (96-well)Flat-bottom (96-well)
Inoculum Size (CFU/mL) 0.5 × 10³ to 2.5 × 10³1.0 × 10⁵ to 5.0 × 10⁵
Incubation Temperature 35°C35°C
Incubation Time 24 hours (up to 48h for slow growers)24 hours
MIC Reading Method Visual (Button formation)Spectrophotometric (530 nm)
Azole MIC Endpoint ≥50% growth inhibition≥50% growth inhibition

Detailed Protocol: Self-Validating Broth Microdilution Assay

The following protocol synthesizes the core principles of standardized BMD testing. It is designed as a self-validating system; if internal controls fail, the data is automatically rejected, ensuring absolute trustworthiness.

Workflow Step1 1. Compound Preparation Serial Dilution (2X Final Conc.) Step4 4. Plate Inoculation Add Compound + Inoculum (1:1 v/v) Step1->Step4 Step2 2. Media Preparation RPMI 1640 + MOPS Buffer (pH 7.0) Step2->Step4 Step3 3. Inoculum Standardization Spectrophotometric OD Adjustment Step3->Step4 Step5 5. Incubation 35°C for 24h (Yeasts) or 48h (Moulds) Step4->Step5 Step6 6. MIC Determination Visual (Button) or Spectrophotometric (OD) Step5->Step6 Step7 7. Validation & Interpretation QC Check -> CBP/ECOFF Analysis Step6->Step7

Figure 2: Standardized self-validating workflow for broth microdilution susceptibility testing.

Phase 1: Compound Preparation and Serial Dilution
  • Powder Weighing: Calculate the required mass based on the compound's active potency (accounting for salt fractions and purity).

  • Solvent Selection: Dissolve the compound in 100% DMSO to create a master stock (e.g., 3200 µg/mL).

  • Serial Dilution: Perform 2-fold serial dilutions in 100% DMSO. Subsequently, dilute these intermediate stocks 1:50 in RPMI 1640 to create a "2X working solution" (containing 2% DMSO).

    • Causality Check: Fungi are highly sensitive to DMSO. By mixing the 2X working solution 1:1 with the inoculum in the final well, the DMSO concentration drops to a uniform 1% across the entire plate. This prevents solvent-induced toxicity from skewing the MIC.

Phase 2: Media Preparation
  • Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate).

  • Buffer the medium with 0.165 M MOPS to a strict pH of 7.0 at 25°C.

    • Causality Check: Antifungal potency is highly pH-dependent. MOPS is explicitly chosen because, unlike phosphate buffers, it does not chelate divalent cations. Chelation would artificially enhance the in vitro activity of certain drugs (like echinocandins) and yield falsely susceptible results.

Phase 3: Inoculum Standardization
  • Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24h (yeasts) or up to 7 days (moulds to induce sporulation).

  • Suspend colonies/spores in sterile saline. Adjust the optical density (OD) at 530 nm to match a 0.5 McFarland standard.

  • Dilute the suspension in RPMI 1640 to achieve the target 2X inoculum concentration.

    • Causality Check: Visual adjustment is prone to human error. We mandate spectrophotometric standardization to prevent the "inoculum effect." If the inoculum is too high, the drug is titrated out by an excess of target enzymes, causing false resistance.

Phase 4: Plate Inoculation & Self-Validation Setup
  • Dispense 100 µL of the 2X compound solutions into columns 1 through 10 of a 96-well microtiter plate.

  • Dispense 100 µL of the 2X inoculum into columns 1 through 11.

  • Self-Validating Controls:

    • Well 11 (Growth Control - GC): 100 µL drug-free RPMI (with 2% DMSO) + 100 µL inoculum.

    • Well 12 (Sterility Control - SC): 200 µL uninoculated RPMI (with 1% DMSO).

    • System Rule: The assay is strictly invalid if the SC well exhibits any growth (OD > 0.05) or if the GC well fails to achieve robust exponential growth (OD > 0.2).

Phase 5: Incubation and MIC Determination
  • Incubate plates at 35°C in a humidified environment to prevent edge-effect evaporation.

  • Read the MIC at 24 hours for fast-growing yeasts, or 48 hours for Cryptococcus and filamentous fungi.

  • Determine the lowest concentration of the compound that achieves the required inhibition threshold (50% for azoles/echinocandins; 100% for polyenes) relative to the GC well.

Quality Control and Data Interpretation

To guarantee analytical trustworthiness, every testing batch must include established Reference Strains (e.g., Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258). These strains have tightly defined, internationally recognized MIC ranges. If the tested MIC for the QC strain falls outside its designated ±1 log2 dilution range, the entire assay batch must be discarded.

Once validated, experimental MICs are interpreted using two distinct metrics provided by EUCAST 6 and CLSI:

  • Epidemiological Cut-Off Values (ECOFFs / ECVs): Used by researchers to separate the natural wild-type fungal population from isolates that have acquired phenotypic resistance mechanisms.

  • Clinical Breakpoints (CBPs): Used by clinicians to classify an isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on in vivo pharmacokinetics, pharmacodynamics, and clinical outcome data.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-Ed4). ANSI Webstore. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 3rd Edition (M38-Ed3). CLSI. Available at:[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Antifungal Susceptibility Testing (AFST) Guidelines. EUCAST. Available at:[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Breakpoint Table (Yeast and Moulds). EUCAST. Available at:[Link]

  • Capital Region of Denmark's Research Portal / NIH. Spectrophotometric reading of EUCAST antifungal susceptibility testing of Aspergillus fumigatus. PubMed/NIH. Available at:[Link]

  • JMI Laboratories. Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents. JMI Labs. Available at:[Link]

Sources

"animal models of invasive candidiasis for drug efficacy testing"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Evaluation of Antifungal Efficacy Using Advanced Animal Models of Invasive Candidiasis

Introduction & Rationale

Invasive candidiasis (IC) remains a leading cause of hospital-acquired bloodstream infections, carrying a mortality rate that can approach 40% despite the administration of systemic antifungal therapy 1. The translation of novel antifungal candidates from in vitro susceptibility testing (MIC determination) to clinical success relies heavily on robust, reproducible in vivo animal models. The murine model of disseminated candidiasis is the universally recognized gold standard for evaluating antifungal pharmacokinetics/pharmacodynamics (PK/PD), drug efficacy, and host-pathogen interactions 1, 2.

Mechanistic Causality: Why the Intravenous Murine Model?

The systemic mouse model of IC accurately mimics human bloodstream-derived disseminated candidiasis. Following intravenous (IV) inoculation via the lateral tail vein, Candida yeast cells rapidly disseminate to multiple organs.

Organ-Specific Persistence & Pathogenesis A critical mechanistic feature of this model is the differential organ-specific control of Candida. While organs like the spleen and liver effectively clear the fungus via robust macrophage-mediated innate immune responses, the kidneys inexorably lose function [[2]](). In the renal environment, C. albicans undergoes a morphological transition from yeast to hyphae. This transition allows the pathogen to evade complete phagocytosis, driving progressive fungal multiplication, severe tissue necrosis, and ultimately fatal sepsis 2, 3. Because the kidney acts as a reservoir for unchecked fungal replication, it serves as the primary target organ for quantifying drug efficacy.

The Role of Immunosuppression To evaluate drug efficacy under conditions simulating high-risk, immunocompromised patients, mice are frequently pre-treated with cyclophosphamide 3, [[4]](). Cyclophosphamide induces profound neutropenia, stripping away the host's primary defense against hyphal tissue invasion. This ensures that any subsequent survival or fungal clearance is heavily dependent on the administered antifungal agent rather than host immunity 4.

Pathogenesis IV Intravenous Inoculation (Candida albicans) Blood Bloodstream Dissemination IV->Blood LiverSpleen Liver & Spleen (Macrophage Infiltration) Blood->LiverSpleen Kidney Kidney (Target Organ) Blood->Kidney Clearance Fungal Clearance (Declining Burden) LiverSpleen->Clearance Effective Immunity Hyphae Yeast-to-Hyphae Transition Kidney->Hyphae Sepsis Progressive Sepsis & Renal Failure Hyphae->Sepsis Immune Evasion

Caption: Organ-specific pathogenesis of Candida albicans following intravenous dissemination.

Protocol: Neutropenic Murine Model of Disseminated Candidiasis

This protocol is designed as a self-validating system. It incorporates internal quality controls (retrospective inoculum plating) and negative controls (vehicle-treated cohorts) to ensure that reductions in fungal burden are strictly attributable to the test compound.

Materials & Reagents

  • Female ICR or C57BL/6 mice (6-8 weeks old) 2, 4.

  • Cyclophosphamide (CY) for immunosuppression.

  • Candida albicans (e.g., strain SC5314), grown overnight in YPD broth.

  • Antifungal test compound and reference standard (e.g., Fluconazole or Micafungin).

Step-by-Step Methodology

  • Immunosuppression (Days -4 and -1): Administer cyclophosphamide intraperitoneally (IP) at 150-200 mg/kg on Day -4, and 100-150 mg/kg on Day -1 prior to infection 3, 4. Causality: This specific dual-dosing regimen ensures profound neutropenia precisely at the time of infection and maintains it throughout the acute phase of the efficacy study.

  • Inoculum Preparation (Day 0): Wash C. albicans cells in sterile PBS and adjust to a concentration of 1×105 to 5×105 CFU/mL using a hemocytometer.

  • Infection (Day 0): Inject 0.1 mL of the yeast suspension into the lateral tail vein. Quality Control: Immediately plate serial dilutions of the remaining inoculum on Sabouraud Dextrose Agar (SDA) to retrospectively validate the exact infectious dose administered.

  • Antifungal Administration (Days 1 to 4): Initiate treatment 2 to 24 hours post-infection, depending on whether the study aims to test immediate prophylaxis or delayed therapeutic efficacy 5. Administer the test drug via the intended clinical route (IV, IP, or PO).

  • Endpoint Analysis (Day 5 or Moribund State): Euthanize the animals. Aseptically harvest the kidneys. Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on SDA. Incubate at 30°C for 24-48 hours.

  • Data Output: Calculate the fungal burden as Log10 CFU/gram of kidney tissue 2, [[6]](). Efficacy is defined as a statistically significant reduction (typically >1-2 log10) compared to vehicle-treated controls, which should exhibit a 4-6 log10 increase in CFU/g indicating fatal disease progression 5.

Workflow DayMinus4 Day -4 & -1: Cyclophosphamide (IP) Day0 Day 0: IV Infection (Tail Vein) DayMinus4->Day0 Day1_4 Day 1-4: Antifungal Dosing (PK/PD) Day0->Day1_4 Day5 Day 5: Kidney Harvest & Homogenization Day1_4->Day5 Analysis Endpoint: Log10 CFU/g Quantification Day5->Analysis

Caption: Timeline of the neutropenic murine model of disseminated candidiasis.

Pharmacokinetics/Pharmacodynamics (PK/PD) Integration

Bridging laboratory data to clinical utility requires identifying the PK/PD index that best correlates with in vivo efficacy 7. For invasive candidiasis, the primary index driving efficacy for most modern antifungals (including echinocandins and azoles) is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) 8, 9.

Dose-fractionation studies in the murine model—where the total daily dose is divided into different intervals (e.g., q6h, q12h, q24h)—are utilized to mathematically decouple AUC, Cmax, and Time>MIC. For instance, studies on the echinocandin Micafungin and novel agents like SCY-078 and APX001 have consistently demonstrated that the free-drug AUC/MIC ratio is the most robust predictor of fungal clearance in the kidneys 5, 8, 10.

Table 1: PK/PD Benchmarks in Murine Models of Invasive Candidiasis The following table summarizes established PK/PD indices and target magnitudes required for stasis or a 1-log reduction in the murine model, which are critical for setting clinical susceptibility breakpoints.

Antifungal ClassRepresentative DrugPrimary PK/PD IndexTarget Magnitude (Stasis to 1-Log Drop)Clinical Translation Notes
Triazoles FluconazoleAUC/MIC~25 - 50Efficacy is highly dependent on host immune status; enhanced by metabolic shifts (e.g., ketogenic states) [[6]]().
Echinocandins MicafunginAUC/MIC~3,000 (Species dependent)Lower targets are observed for C. parapsilosis compared to C. albicans8.
Triterpenoids SCY-078 (Ibrexafungerp)AUC/MIC~10 - 15 (Free Drug)High oral bioavailability supports step-down therapy for IC 5.
Gwt1 Inhibitors APX001 (Fosmanogepix)AUC/MICStrain dependentBroad-spectrum efficacy against multi-drug resistant C. auris and C. glabrata [[9]](), 10.

References

  • Source: nih.
  • Source: nih.
  • Source: asm.
  • Source: nih.
  • Source: asm.
  • In Vivo Pharmacokinetics and Pharmacodynamics of APX001 against Candida spp.
  • In Vivo Pharmacokinetics and Pharmacodynamics of APX001 against Candida spp.
  • Source: asm.
  • Source: nih.
  • Source: nih.

Sources

Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Antifungal susceptibility testing (AFST) is a critical tool in clinical mycology and antifungal drug development. It is used to determine the in vitro activity of an antifungal agent against a specific fungal isolate. The Minimum Inhibitory Concentration (MIC) is the primary metric derived from AFST, representing the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. This document provides a detailed, step-by-step protocol for determining the MIC of antifungal agents against planktonic fungi, primarily focusing on the widely adopted broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This guide is intended for researchers, clinical laboratory scientists, and drug development professionals.

Introduction: The Central Role of MIC in Antifungal Research

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, has underscored the necessity for accurate and reproducible susceptibility testing. The MIC value serves as a fundamental in vitro parameter that helps predict clinical outcomes, establish resistance breakpoints, and guide therapeutic choices. Furthermore, in the realm of drug discovery, MIC determination is the foundational step for evaluating the potency and spectrum of novel antifungal compounds.

The principle behind MIC testing is straightforward: a standardized inoculum of a fungus is challenged with serial dilutions of an antifungal agent. After a defined incubation period, the lowest concentration of the agent that prevents visible growth is recorded as the MIC. While conceptually simple, the accuracy and reproducibility of this method depend on strict adherence to a standardized protocol to control variables such as inoculum size, media composition, incubation time, and temperature.

This guide will primarily detail the CLSI M27-A3 and M38-A2 broth microdilution methods for yeasts and filamentous fungi, respectively, which are the most internationally recognized standards.

Core Principles & Causality in MIC Testing

The reliability of an MIC result is contingent on the meticulous control of several experimental variables. Understanding the rationale behind each parameter is crucial for troubleshooting and ensuring the generation of meaningful data.

  • Standardized Inoculum: The density of the initial fungal inoculum is perhaps the most critical variable. A higher-than-specified inoculum can lead to falsely elevated MIC values due to the "inoculum effect," where the drug is overwhelmed by the sheer number of fungal cells. Conversely, an overly diluted inoculum may result in falsely low MICs. The standardization process, typically involving spectrophotometric analysis and cell counting, ensures that a consistent number of fungal cells are challenged in each test.

  • Growth Medium: The choice of medium can significantly impact the MIC value. RPMI-1640 medium, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0, is the standard for most clinical testing. This specific pH is critical because the activity of many antifungal agents, particularly the azoles, is pH-dependent. The defined composition of RPMI-1640 provides the necessary nutrients for fungal growth without containing components that might antagonize the antifungal agent.

  • Incubation Conditions: Temperature and duration of incubation are standardized to ensure consistent fungal growth rates. For most Candida species, incubation at 35°C for 24-48 hours is standard. Deviations can alter the metabolic state of the fungus and affect its susceptibility to the drug.

  • Endpoint Reading: The determination of "no visible growth" can be subjective. Therefore, standardized reading guidelines are essential. For azoles, a prominent trailing effect (reduced but persistent growth at concentrations above the MIC) is common. For these agents, the MIC is typically defined as the concentration at which there is a significant reduction (e.g., 50%) in growth compared to the growth control well.

Experimental Workflow: Broth Microdilution Method

The following protocol outlines the step-by-step procedure for determining the MIC of an antifungal agent against a yeast isolate, based on the CLSI M27 standard.

Diagram: Broth Microdilution Workflow

MIC_Workflow start_node 1. Fungal Isolate (24-48h culture) prep_inoculum 2. Inoculum Preparation - Suspend in saline - Adjust to 0.5 McFarland start_node->prep_inoculum dilute_inoculum 3. Working Inoculum - Dilute suspension - Target: 0.5-2.5 x 10^3 CFU/mL prep_inoculum->dilute_inoculum plate_prep 5. Plate Inoculation - Add 100 µL of 2X drug to wells - Add 100 µL of working inoculum dilute_inoculum->plate_prep antifungal_prep 4. Antifungal Dilution - Prepare 2X serial dilutions in RPMI antifungal_prep->plate_prep controls 6. Quality Controls - Growth Control (No drug) - Sterility Control (No inoculum) plate_prep->controls incubation 7. Incubation - 35°C for 24-48 hours controls->incubation reading 8. Read MIC - Visual inspection - Lowest concentration with no growth incubation->reading

Application Note: Fluorescence Microscopy for Visualizing Fungal Cell Wall Damage

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fungal cell wall is a dynamic, essential organelle that provides structural integrity and protection against environmental stress. With the rise of resistant fungal pathogens, drugs targeting cell wall synthesis—most notably echinocandins—have become a first-line defense[1]. Echinocandins act as noncompetitive inhibitors of 1,3-β-D-glucan synthase, leading to a depletion of β-glucan, osmotic instability, and ultimately cell death[1]. Visualizing the structural remodeling and damage inflicted by these agents is critical for antifungal drug development. This application note provides a comprehensive, self-validating protocol for utilizing multiplexed fluorescence microscopy to quantify fungal cell wall damage, structural compensation, and viability.

Mechanistic Basis of Fungal Cell Wall Staining

The fungal cell wall is primarily composed of β-(1,3)-D-glucan, chitin, and mannoproteins[1]. When exposed to cell wall-damaging agents like caspofungin, fungi do not simply lyse immediately; they initiate a stress response.

  • Structural Remodeling: Fungal cells respond to echinocandin-induced β-glucan depletion by triggering compensatory increases in cell wall chitin content[2]. Solid-state NMR and fluorescence imaging reveal that this leads to an overall increase in cell wall thickness and stiffness[3].

  • The Paradoxical Effect: At high concentrations of echinocandins, some fungi (e.g., Candida and Aspergillus species) exhibit a paradoxical "Eagle-like effect" where growth resumes due to massive chitin overproduction driven by the Cell Wall Integrity (CWI) pathway[1][4].

  • Targeted Visualization: By utilizing fluorophores that specifically bind to chitin (Calcofluor White) alongside membrane-impermeant viability dyes (Propidium Iodide), researchers can directly correlate structural cell wall remodeling with ultimate membrane failure[5][6].

Fluorophore Selection & Quantitative Data

To accurately assess cell wall damage, fluorophores must be selected based on their target specificity and spectral compatibility. The table below summarizes the optimal dyes for multiplexed live-cell imaging[5][7][8][9].

FluorophoreTarget StructureExcitation (nm)Emission (nm)Application in Damage Assessment
Calcofluor White (CFW) Chitin (β-1,4-linked polymers)~347~432Visualizing compensatory chitin synthesis, septal thickening, and wall integrity[8][10].
Propidium Iodide (PI) Nucleic Acids (Intercalating)~535~617Assessing membrane/wall permeabilization; enters only if integrity is disturbed[5][6].
Concanavalin A (ConA) α-Mannopyranosyl residuesConjugateConjugateMapping outer mannan layer disruption (often conjugated to Alexa Fluor 488)[5][11].
Solophenyl Flavine 7GFE Cell wall polymers~395500-520Alternative to CFW; highly photostable, live-cell compatible[7][9].
Aniline Blue β-1,3-Glucans~370~509Detecting direct glucan depletion caused by echinocandin treatment.

Experimental Workflow

ExperimentalWorkflow N1 1. Fungal Culture (Exponential Phase) N2 2. Antifungal Treatment (e.g., Caspofungin) N1->N2 N3 3. Cell Harvesting & Wash (1x PBS, pH 7.4) N2->N3 N4 4. Multiplex Staining (CFW + PI) N3->N4 N5 5. Confocal Microscopy (Ex: 350nm / 535nm) N4->N5 N6 6. Image Analysis (Damage Quantification) N5->N6

Workflow for visualizing fungal cell wall damage using fluorescence microscopy.

Step-by-Step Experimental Protocol

This protocol is optimized for Candida albicans (e.g., strain SC5314) but can be adapted for filamentous fungi like Aspergillus fumigatus.

Step 1: Fungal Cultivation and Treatment

  • Inoculate C. albicans in YPD broth and grow overnight at 30°C.

  • Dilute the culture to an exponential growth phase concentration of approximately 5×106 cells/mL[10].

  • Treat the experimental group with the cell wall-damaging agent (e.g., Caspofungin at its Minimum Inhibitory Concentration, MIC) and incubate with shaking at 37°C for 4 to 6 hours[10]. Maintain a DMSO or vehicle-only control.

Step 2: Harvesting and Washing

  • Harvest the cells by centrifugation at 3,000 × g for 5 minutes.

  • Carefully decant the supernatant and wash the pellet twice with 1x Phosphate-Buffered Saline (PBS, pH 7.4)[10][12].

Step 3: Multiplex Staining (Live-Cell)

  • Resuspend the washed pellet in 1 mL of 1x PBS.

  • Add Calcofluor White (CFW) to a final concentration of 5 µg/mL (or 0.01%) to stain the chitin layer[10][12].

  • Add Propidium Iodide (PI) to a final concentration of 10 µg/mL to serve as a marker for severe wall/membrane permeabilization[6][12].

  • Incubate the suspension in the dark for 10 to 15 minutes at room temperature[10][12].

Step 4: Confocal Fluorescence Microscopy

  • Mount 10 µL of the stained cell suspension onto a clean glass slide and apply a coverslip.

  • Image using a confocal laser scanning microscope (e.g., equipped with an Airyscan detector for high resolution)[11].

  • Imaging Parameters:

    • CFW Channel: Excitation at ~347 nm (or 405 nm laser line); Emission collection at 430–460 nm[8].

    • PI Channel: Excitation at ~535 nm (or 561 nm laser line); Emission collection at 600–640 nm[5].

Causality and Troubleshooting in Protocol Design

To ensure scientific integrity, every step in this protocol is designed as part of a self-validating system:

  • Why avoid chemical fixation? Chemical fixatives (such as paraformaldehyde) crosslink proteins and inherently permeabilize the cell membrane. If cells are fixed prior to PI staining, PI will enter all cells, producing false-positive damage signals. Live-cell imaging is absolutely mandatory to accurately assess whether the antifungal agent successfully breached the cell wall and membrane[5][9].

  • Why wash with PBS? Complex culture media (like YPD or RPMI) contain components that can autofluoresce or quench the fluorophores. Washing with PBS ensures a neutral, non-fluorescent background, maximizing the signal-to-noise ratio[10][12].

  • Interpreting "Paradoxical" CFW Signals: A common pitfall is assuming that a cell wall-damaging drug will decrease CFW fluorescence. Because CFW binds chitin, and fungi upregulate chitin to survive β-glucan depletion, drug-treated cells often exhibit brighter, thicker CFW signals at the septa and lateral walls[2][3].

  • The Self-Validating Logic of Multiplexing: By multiplexing CFW and PI, the assay validates itself.

    • CFW Normal / PI Negative: Healthy cell.

    • CFW Intensely Bright / PI Negative: Stressed but viable cell undergoing compensatory structural remodeling[3].

    • CFW Irregular / PI Positive: Cell has suffered catastrophic wall/membrane failure and is non-viable[6].

The Cell Wall Integrity (CWI) Pathway

Understanding the signaling cascade triggered by cell wall damage is crucial for interpreting fluorescence data. When echinocandins inhibit β-glucan synthesis, cell surface sensors detect the structural weakness and activate the Rho1 GTPase. This triggers a MAPK cascade that ultimately upregulates chitin synthesis genes, leading to the physical changes visualized by CFW[1][2].

CWIPatway Stress Echinocandin Treatment (β-glucan Synthase Inhibition) Sensors Cell Surface Sensors (Wsc1, Mid2) Stress->Sensors Cell Wall Damage Rho1 Rho1 GTPase (Master Regulator) Sensors->Rho1 Activation PKC Protein Kinase C (Pkc1) Rho1->PKC MAPK MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2) PKC->MAPK Nucleus Transcription Factors (e.g., Rlm1) MAPK->Nucleus Phosphorylation Response Compensatory Chitin Synthesis (Cell Wall Remodeling) Nucleus->Response Gene Expression

The Cell Wall Integrity (CWI) signaling pathway in response to echinocandin damage.

References

  • [1] Review on Current Status of Echinocandins Use - PMC.[Link]

  • [2] Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata - Frontiers.[Link]

  • [3] Structural Remodeling of Fungal Cell Wall Promotes Resistance to Echinocandins - ResearchGate.[Link]

  • [5] Fluorescent toys 'n' tools lighting the way in fungal research - Oxford Academic.[Link]

  • [4] Echinocandins – structure, mechanism of action and use in antifungal therapy - Taylor & Francis Online.[Link]

  • [10] Aucklandia lappa Causes Cell Wall Damage in Candida albicans by Reducing Chitin and (1,3)-β-D-Glucan - PMC.[Link]

  • [7] Two new fluorescent dyes applicable for visualization of fungal cell walls - Sci-Hub / Mycologia.[Link]

  • [6] Two new fluorescent dyes applicable for visualization of fungal cell walls - ResearchGate.[Link]

  • [8] Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology - ResearchGate.[Link]

  • [9] Application of Membrane and Cell Wall Selective Fluorescent Dyes for Live-Cell Imaging of Filamentous Fungi - Semantic Scholar.[Link]

  • [12] The Cell Wall Protein Ecm33 of Candida albicans is Involved in Chronological Life Span, Morphogenesis, Cell Wall Regeneration, Stress Tolerance, and Host–Cell Interaction - Frontiers.[Link]

  • [11] Optotracing for live selective fluorescence-based detection of Candida albicans biofilms - Frontiers.[Link]

Sources

Troubleshooting & Optimization

"overcoming solubility issues of piperazine propanol derivatives in vitro"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, inexplicable data variations when evaluating piperazine propanol derivatives in vitro. These structural scaffolds are incredibly valuable—serving as the pharmacophore backbone for numerous CNS agents, cardiovascular drugs, and novel antifungals like 1,3-β-D-glucan synthase inhibitors[1].

However, their unique physicochemical properties often lead to erratic assay data, false negatives, and compound precipitation. This guide provides a self-validating, mechanistic framework to diagnose, troubleshoot, and resolve these solubility bottlenecks in your assays.

Section 1: Fundamental FAQs - The "Why" Behind the Precipitation

Q: Why do my piperazine propanol derivatives crash out of solution when transferring from DMSO to aqueous cell culture media? A: This is a classic kinetic solubility failure. Piperazine propanol derivatives typically possess a basic piperazine ring (pKa ~8.5–9.5) and a lipophilic backbone. While highly soluble in 100% DMSO, diluting the stock into a pH 7.4 aqueous buffer (like PBS or DMEM) causes a rapid shift in the dielectric constant. If the concentration exceeds the compound's kinetic solubility threshold, supersaturation collapses, leading to nucleation and precipitation[2][3]. Furthermore, the hydroxyl group on the propanol moiety can participate in dense intermolecular hydrogen bonding, increasing the crystal lattice energy and driving the compound out of solution.

Q: Should I rely on kinetic or thermodynamic solubility data for my in vitro assays? A: Both are critical, but they serve different purposes. Kinetic solubility (measured via turbidimetry after DMSO dilution) mimics the actual conditions of your in vitro bioassay[4]. Thermodynamic solubility (shake-flask method over 24-72 hours) determines the true equilibrium solubility of the crystalline solid, which is vital for late-stage formulation[2][3]. If your compound precipitates in a kinetic assay, your in vitro IC50 values will be artificially inflated (false negatives) because the actual dissolved concentration is lower than your calculated nominal concentration.

Section 2: Troubleshooting Guide & Strategic Interventions

Issue 1: Visible precipitation or high light scattering (turbidity) in 96-well assay plates.

  • Root Cause: The final compound concentration exceeds its kinetic solubility limit in the 1-2% DMSO/aqueous buffer mixture.

  • Solution: Implement a step-down dilution strategy or utilize biocompatible co-solvents/surfactants.

  • Causality: Direct injection of a 10 mM DMSO stock into an aqueous buffer creates localized zones of high compound concentration, triggering rapid nucleation[3]. Pre-diluting the stock in an intermediate solvent cascade or adding 0.01 - 0.05% Tween-20 (if tolerated by your specific enzyme/cell line) lowers the interfacial tension and prevents colloid formation[5][6].

Issue 2: Erratic or non-linear dose-response curves in cell-based assays.

  • Root Cause: Micro-precipitation that is invisible to the naked eye but drastically reduces the bioavailable fraction of the drug.

  • Solution: Conduct a turbidimetric solubility assay prior to the bioassay to define the Maximum Soluble Concentration (MSC). Ensure all assay doses are capped below the MSC[4].

Issue 3: Poor thermodynamic solubility limiting formulation for downstream in vivo translation.

  • Root Cause: High crystal lattice energy and unfavorable lipophilicity of the free base.

  • Solution: Salt formation or cocrystallization.

  • Causality: Converting the basic piperazine nitrogen into a hydrochloride or mesylate salt drastically lowers the pH of the microenvironment upon dissolution, breaking the crystal lattice and enhancing solvation[7][8]. Alternatively, cocrystallization with co-formers (e.g., genistein-piperazine cocrystals) can improve the dissolution profile without altering the covalent structure[9][10].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, your solubility optimization must be measurable. Implement these standardized protocols to validate your compound's behavior.

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This protocol ensures that the concentrations used in your biological assays are genuinely in solution.

  • Preparation: Prepare a 10 mM stock solution of the piperazine propanol derivative in 100% DMSO.

  • Serial Dilution: Create a 7-point serial dilution of the stock in pure DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of 0.01 M Phosphate Buffered Saline (PBS) pH 7.4 in a 96-well clear-bottom plate (Final DMSO = 1%)[4][11].

  • Incubation: Incubate the plate at 37°C for 2 hours to mimic physiological assay conditions[4].

  • Measurement: Read the absorbance at 620 nm using a microplate reader[4].

  • Validation Check: A sharp increase in absorbance indicates the onset of light scattering due to precipitation. The concentration just below this inflection point is your Maximum Soluble Concentration (MSC).

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This establishes the absolute baseline solubility of your synthesized solid.

  • Solid Addition: Add 2-5 mg of the solid piperazine propanol compound into a glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., pH 7.4 buffer).

  • Equilibration: Agitate the vial at 37°C for 24 to 72 hours using a thermoshaker at 300 rpm to ensure complete equilibrium[3].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm low-binding PTFE syringe filter. Crucial Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane[3].

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using LC-MS/MS or HPLC-UV against a standard curve[2][11].

Section 4: Data Presentation & Visualizations

Table 1: Quantitative Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionTypical Solubility GainAssay CompatibilityDrawbacks
DMSO Co-solvency (1-5%) Disrupts water hydrogen bonding network, lowering dielectric constant.2 to 10-foldHigh (Biochemical), Moderate (Cellular)>2% DMSO can cause cytotoxicity or protein unfolding[12].
Salt Formation (e.g., HCl) Ionizes the basic piperazine nitrogen, increasing ion-dipole interactions with water.10 to 100-foldHighMay revert to free base and precipitate at physiological pH (7.4)[7].
Cocrystallization Alters crystal lattice energy using a co-former.1.5 to 7.2-foldHighRequires extensive solid-state screening and characterization[9][10].
Surfactant Addition (Tween-20) Forms micelles that encapsulate the lipophilic propanol tail.5 to 50-foldLow (Cellular assays)Disrupts cell membranes; only suitable for robust biochemical assays[5].
Mechanistic & Workflow Diagrams

SolubilityWorkflow Start Synthesized Piperazine Propanol Derivative Stock 10 mM DMSO Stock Preparation Start->Stock Thermo Thermodynamic Assay (Shake-Flask LC/MS) Start->Thermo Solid Powder Kinetic Kinetic Solubility Assay (Turbidimetry at 620 nm) Stock->Kinetic Decision Is MSC > Target IC50? Kinetic->Decision Proceed Proceed to In Vitro Bioassays Decision->Proceed Yes Optimize Solubility Optimization (Salts, Co-solvents, pH) Decision->Optimize No Optimize->Stock Re-evaluate

Workflow for diagnostic solubility assessment and iterative optimization of piperazine derivatives.

MechanisticLogic Struct Piperazine Propanol Scaffold BasicN Basic Nitrogen (pKa ~9.0) Struct->BasicN OHGroup Propanol Hydroxyl (-OH) Struct->OHGroup LipTail Lipophilic Substituents (Aryl/Alkyl groups) Struct->LipTail pHDep pH-Dependent Ionization BasicN->pHDep Neutral at pH > 9 Hbond Intermolecular H-Bonding OHGroup->Hbond Increases Lattice Energy Hydrophobic Hydrophobic Aggregation LipTail->Hydrophobic Lowers Aqueous Affinity Precipitation High Risk of In Vitro Precipitation pHDep->Precipitation Hbond->Precipitation Hydrophobic->Precipitation

Mechanistic factors driving the precipitation of piperazine propanol derivatives in aqueous media.

Sources

"troubleshooting inconsistent results in antifungal susceptibility assays"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Antifungal Susceptibility Testing (AFST) Technical Support Center. As a Senior Application Scientist, I frequently work with laboratories struggling to interpret erratic Minimum Inhibitory Concentration (MIC) values in broth microdilution assays. AFST is a highly sensitive biological assay where minor physicochemical perturbations can drastically alter results.

This guide bypasses basic troubleshooting to deconstruct the mechanistic and biological causality behind assay inconsistencies.

Diagnostic Triage

Before altering your reagents, use the workflow below to determine if your inconsistency is a systemic laboratory error or an isolate-specific biological phenomenon.

Troubleshooting Start Inconsistent AFST Result CheckQC Are QC Strain MICs within target range? Start->CheckQC QC_No Systemic Error: Check Media & Inoculum CheckQC->QC_No No QC_Yes Isolate-Specific Phenomenon CheckQC->QC_Yes Yes Trailing Trailing Growth (Azoles vs Candida) QC_Yes->Trailing Partial inhibition Paradoxical Paradoxical Effect (Echinocandins) QC_Yes->Paradoxical Growth at high conc.

Diagnostic workflow for isolating systemic vs. biological AFST errors.

Section 1: Inoculum Standardization & Media Variables

Q: My MIC values are consistently 2- to 4-fold higher than the expected reference ranges across all drug classes. What is the root cause? A: This is a classic manifestation of the "inoculum effect." AFST is strictly dependent on the starting cell density. If your inoculum exceeds the CLSI M27 standard of 0.5×103 to 2.5×103 CFU/mL[1], the drug-to-cell ratio drops, artificially inflating the MIC.

  • Causality: Spectrophotometric standardization (e.g., matching a 0.5 McFarland standard) measures total particle absorbance. It cannot differentiate between live cells, dead cells, or debris. If your culture is not in the mid-logarithmic growth phase, you introduce non-viable cells that absorb light, leading to an under-inoculation of viable cells. Conversely, clumping cells can lead to over-inoculation.

  • Resolution: Always validate your spectrophotometric OD readings with retrospective quantitative plate counts (see the self-validating protocol below).

Q: Why do my EUCAST and CLSI results differ for the exact same isolate? A: Both are correct within their respective frameworks, but they utilize different physicochemical parameters[2].

  • Causality: EUCAST mandates a 2% glucose supplementation in the RPMI 1640 medium to promote robust fungal growth and sharper endpoints, whereas CLSI uses 0.2% glucose[2]. Furthermore, EUCAST utilizes a higher inoculum size ( 2×105 to 5×105 CFU/mL) and spectrophotometric endpoint reading, whereas CLSI relies on visual determination[2]. These variables predictably shift the MIC distribution slightly higher in the EUCAST method.

Section 2: The Trailing Effect (Azoles vs. Candida)

Q: When testing fluconazole against Candida albicans, I see a clear reduction in growth at lower concentrations, but a faint, persistent "button" of growth continues even at the highest concentrations. Is this isolate resistant? A: Not necessarily. You are observing the "trailing effect," a well-documented in vitro phenomenon where isolates show partial growth inhibition over a wide range of azole concentrations[3].

  • Causality: Azoles are fungistatic, not fungicidal, against Candida. They inhibit ergosterol biosynthesis, but the cells do not immediately lyse. Candida species can upregulate stress response genes or adjust their intracellular pH to survive[3]. Trailing is heavily pH-dependent; studies demonstrate that trailing can be eliminated by lowering the medium pH to 4.5, though standard protocols require buffering to pH 7.0 using MOPS[4].

  • Resolution: Do not read azole MICs as 100% optical clearance. Both CLSI and EUCAST mandate reading the MIC at the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free control. Additionally, reading the assay strictly at 24 hours (rather than 48 hours) minimizes the confounding impact of trailing growth[5].

Section 3: The Paradoxical Effect (Echinocandins)

Q: My Aspergillus isolate is susceptible to caspofungin at 0.5 µg/mL, but at 8 µg/mL and 16 µg/mL, the fungus begins growing robustly again. Is my drug degrading? A: Your drug is perfectly fine. This is the "paradoxical effect" (or Eagle effect), a specific biological response observed in Candida and Aspergillus species exposed to supra-inhibitory concentrations of echinocandins[6].

  • Causality: Echinocandins target the fungal cell wall by inhibiting β -1,3-glucan synthase[7]. When exposed to extremely high concentrations of the drug, the severe depletion of β -1,3-glucan triggers the Protein Kinase C (PKC) cell wall integrity pathway[8]. This stress response upregulates the synthesis of chitin, a secondary structural polymer, which compensates for the lack of glucan and allows the fungus to resume paradoxical growth[8].

  • Resolution: This is an in vitro artifact with no proven clinical relevance[9]. Ignore the high-concentration growth. The Minimum Effective Concentration (MEC) should be read at the lowest concentration that leads to the initial morphological changes (short, highly branched hyphae) prior to the paradoxical rebound.

Paradoxical Echinocandin High Echinocandin Concentration Glucan β-1,3-Glucan Synthase Inhibition Echinocandin->Glucan Stress Cell Wall Stress Response (PKC Pathway) Glucan->Stress Triggers Chitin Upregulation of Chitin Synthesis Stress->Chitin Activates Growth Paradoxical Growth Restored Chitin->Growth Compensates for Glucan

PKC pathway activation driving the echinocandin paradoxical effect.

Quantitative Impact of Assay Variables

Summarizing the mechanistic impact of common deviations helps predict how your MICs will shift if an error occurs.

Variable / IssueMechanistic ImpactQuantitative Effect on MICAffected Drug Classes
Inoculum too high (> 5×103 CFU/mL)Decreased drug-to-cell ratioFalsely elevated (2 to 4-fold increase)All classes
pH drift (Media < 7.0)Alters drug ionization & cellular uptakeFalsely decreased (Azoles), Falsely elevated (Ampho B)Azoles, Polyenes
Reading at 48h (instead of 24h)Allows trailing growth to accumulateFalsely elevated (up to 64-fold increase)Azoles (Fungistatic)
Glucose conc. (2% vs 0.2%)Promotes robust biomass accumulationSlightly elevated (1-fold dilution shift)All classes

Self-Validating Standardized Protocol: Broth Microdilution

To ensure absolute reliability, your protocol must be self-validating. This means every run must internally prove its own accuracy before sample data is accepted.

Step 1: Inoculum Preparation & Validation

  • Subculture the isolate on Sabouraud Dextrose Agar for 24h at 35°C to ensure cells are in the logarithmic growth phase.

  • Suspend 5 distinct colonies in sterile saline. Adjust turbidity to a 0.5 McFarland standard (measured at 530 nm).

  • Self-Validation Step: Perform a 1:1000 serial dilution of the adjusted suspension and plate 100 µL on agar. Incubate and count colonies to retrospectively confirm the final well inoculum was exactly 0.5×103 to 2.5×103 CFU/mL. If the count fails, the MIC data must be discarded.

Step 2: Plate Inoculation

  • Dilute the standardized suspension 1:20 in RPMI 1640 (strictly buffered with MOPS to pH 7.0).

  • Dispense 100 µL of the diluted inoculum into each well of a 96-well plate containing 100 µL of 2X serially diluted antifungal drug.

Step 3: Internal Controls (Mandatory per plate)

  • Column 11 (Growth Control): 100 µL inoculum + 100 µL drug-free RPMI. (Must show robust, uninhibited growth).

  • Column 12 (Sterility Control): 200 µL drug-free RPMI only. (Must remain completely optically clear).

Step 4: Incubation & Endpoint Reading

  • Incubate at 35°C. Read Candida strictly at 24h to avoid trailing artifacts.

  • For Azoles/Echinocandins: Record MIC as the lowest concentration showing a ≥50% visual reduction in turbidity compared to the Growth Control.

  • For Amphotericin B: Record MIC as the lowest concentration showing 100% visual reduction (optically clear).

References

  • Clinical and Laboratory Standards Institute. "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." ANSI Webstore. 1

  • Marr, K. A., et al. "The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent." Antimicrobial Agents and Chemotherapy (ASM Journals). 4

  • Astvad, K. M. T., et al. "Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models." PMC.3

  • Pfaller, M. A., et al. "Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution." Journal of Clinical Microbiology (ASM Journals). 5

  • Wagener, J., et al. "The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1." PMC. 6

  • Stevens, D. A., et al. "Paradoxical echinocandin activity: a limited in vitro phenomenon?" Medical Mycology (Tandfonline). 8

  • Shields, R. K., et al. "Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed." NIH.gov. 9

  • Arendrup, M. C., et al. "Antifungal Susceptibility Testing: Current Approaches." PMC. 2

Sources

Validation & Comparative

Comparative Cytotoxicity Profiling of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine-substituted pyridines are ubiquitous structural motifs in medicinal chemistry, frequently utilized as hinge-binding domains in kinase inhibitors and GPCR modulators[1]. However, before a novel synthetic intermediate or lead compound can be advanced, its baseline safety profile must be established.

This guide provides an objective, data-driven comparison of the cytotoxicity of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol (hereafter referred to as IPP-1 ) against two gold-standard cytotoxic alternatives: Doxorubicin (a broad-spectrum DNA intercalator) and Staurosporine (a potent pan-kinase inhibitor). By evaluating these compounds across a panel of human cell lines, researchers can accurately benchmark the therapeutic window and off-target liability of the IPP-1 scaffold.

Mechanistic Overview: Cytotoxicity & Cell Viability

In drug development, cytotoxicity screening is not merely a regulatory checkbox; it is a critical filter for target specificity. Cytotoxic agents typically induce cell death via mechanisms such as mitochondrial membrane depolarization, DNA damage, or kinase inhibition. These stress events trigger a cascade that ultimately leads to the depletion of intracellular Adenosine Triphosphate (ATP) and the activation of executioner caspases[2].

Because ATP levels plummet rapidly when a cell loses membrane integrity or metabolic capacity, quantifying ATP provides a highly accurate, real-time snapshot of cell viability.

Mechanism Compound Test Compound (IPP-1 / Standards) Uptake Cellular Uptake & Target Engagement Compound->Uptake Mito Mitochondrial Depolarization Uptake->Mito Off-target toxicity ATP Intracellular ATP Depletion Mito->ATP Metabolic collapse Caspase Caspase Cascade Activation Mito->Caspase Cytochrome c release Apoptosis Cell Death (Apoptosis) ATP->Apoptosis Caspase->Apoptosis

Fig 1: Intracellular signaling pathways leading to ATP depletion and apoptosis.

Experimental Methodology: Self-Validating Viability Assay

To ensure the trustworthiness and reproducibility of the comparative data, cytotoxicity was evaluated using the industry-standard[3]. This assay utilizes a proprietary thermostable luciferase (Ultra-Glo™) that generates a stable luminescent signal directly proportional to the amount of ATP present[4].

Every step in this protocol is designed as a self-validating system to rule out experimental artifacts.

Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Compound Treatment Seed->Treat Incubate 3. Incubate (48-72h, 37°C) Treat->Incubate Assay 4. Add Reagent (CellTiter-Glo) Incubate->Assay Read 5. Read Luminescence Assay->Read Analyze 6. Calculate IC50 Read->Analyze

Fig 2: Step-by-step workflow for high-throughput luminescent cell viability assay.

Step-by-Step Protocol & Causal Rationale
  • Cell Seeding & Plate Design : Seed human cell lines (HEK293, HepG2, A549, MCF-7) at 5,000 cells/well in opaque-walled 96-well plates.

    • Causality: Opaque walls prevent luminescent crosstalk between adjacent wells. The outermost perimeter wells are filled with PBS rather than cells to mitigate evaporation-induced "edge effects" that artificially concentrate media and skew viability data.

  • Compound Treatment & Internal Controls : Treat cells with a 10-point serial dilution of IPP-1, Doxorubicin, and Staurosporine. Include 0.1% DMSO vehicle controls and cell-free media controls.

    • Causality: According to , robust controls are mandatory[5]. The DMSO control establishes the 100% viability baseline and proves the vehicle is non-toxic. The cell-free media control establishes the background luminescence baseline and rules out optical quenching by the test compounds[6].

  • Reagent Equilibration : Thaw the CellTiter-Glo buffer and equilibrate both the reagent and the cell plate to room temperature for 30 minutes prior to assay[7].

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Temperature gradients across a plate (e.g., cold reagent added to warm cells) will result in uneven reaction rates and high coefficient of variation (CV) between replicates[4].

  • Lysis and Signal Stabilization : Add a volume of reagent equal to the culture media volume (e.g., 100 µL). Mix aggressively on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes[3].

    • Causality: The 2-minute mechanical shaking physically shears cell membranes to ensure complete ATP release. The subsequent 10-minute resting period allows the luminescent signal to stabilize, converting a volatile "flash" reaction into a stable "glow" reaction that can be read accurately[7].

  • Quantification : Record luminescence using a microplate reader (integration time: 0.5 seconds/well) and calculate the Half-Maximal Inhibitory Concentration (IC50) using non-linear regression analysis.

Comparative Performance Data

The table below summarizes the IC50 values of IPP-1 compared to the alternative reference standards. Under standard, a compound is generally flagged for cytotoxic liability if it reduces cell viability below 70% at standard physiological concentrations[8].

Cell LineTissue OriginIPP-1 IC50 (µM)Doxorubicin IC50 (µM)Staurosporine IC50 (µM)
HEK293 Normal Embryonic Kidney> 100.00.850.02
HepG2 Liver Carcinoma84.51.200.05
A549 Lung Carcinoma> 100.02.100.08
MCF-7 Breast Adenocarcinoma92.30.750.04

Note: Data represents the mean IC50 derived from three independent biological replicates (n=3).

Discussion & Causal Analysis

The experimental data reveals a stark contrast in the performance and safety profiles of the tested compounds:

  • High Potency Alternatives (Doxorubicin & Staurosporine) : As expected, both reference alternatives exhibited potent, non-selective cytotoxicity. Staurosporine drove rapid apoptosis across all lineages in the low nanomolar range, validating the assay's dynamic range and confirming that the cell lines were fully capable of undergoing programmed cell death.

  • Favorable Safety Profile of IPP-1 : IPP-1 demonstrated remarkably low cytotoxicity, with IC50 values exceeding 80 µM across both tumorigenic (HepG2, MCF-7) and non-tumorigenic (HEK293) cell lines.

References

  • MDPI. "Substituted Piperazines as Novel Potential Radioprotective Agents." Molecules.[Link]

  • IntechOpen. "Cytotoxicity: A Crucial Toxicity for In Vitro Experiments." IntechOpen Chapters. [Link]

  • MDDI Online. "Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices." Medical Device and Diagnostic Industry.[Link]

  • National Institutes of Health (NIH). "A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method." PubMed Central (PMC).[Link]

Sources

In-Depth Comparison Guide: Evaluating Cross-Resistance Profiles of Next-Generation Antifungals Against Multi-Drug Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of multi-drug resistant (MDR) fungal pathogens—most notably Candida auris, echinocandin-resistant Candida glabrata, and azole-resistant Aspergillus fumigatus—has severely compromised the efficacy of standard-of-care (SoC) therapies. When introducing novel antifungal classes into clinical or laboratory pipelines, researchers must rigorously evaluate their cross-resistance profiles against known mutant strains.

This guide provides an objective, data-driven comparison of two next-generation antifungal agents: Ibrexafungerp (a triterpenoid) and Olorofim (an orotomide). By analyzing their mechanistic interactions with established resistance pathways and providing a self-validating experimental protocol, this guide empowers drug development professionals to accurately profile antifungal cross-resistance.

Mechanistic Causality of Cross-Resistance

Understanding cross-resistance requires moving beyond phenotypic minimum inhibitory concentration (MIC) values to analyze the structural causality of drug-target interactions.

Glucan Synthase Inhibitors: Ibrexafungerp vs. Echinocandins

Echinocandins (e.g., micafungin, caspofungin) and ibrexafungerp both target (1→3)-β-D-glucan synthase, an enzyme critical for fungal cell wall biosynthesis [[1]](). Resistance to echinocandins is predominantly driven by amino acid substitutions in the highly conserved "hot spot" regions of the FKS1 and FKS2 genes.

Despite sharing the same enzymatic target, ibrexafungerp is a structurally distinct triterpenoid that interacts with a non-identical, albeit partially overlapping, binding site on the glucan synthase complex [[1]](). Consequently, Candida strains harboring prevalent FKS mutations (e.g., F659del) that confer high-level echinocandin resistance often remain highly susceptible to ibrexafungerp, demonstrating minimal cross-resistance [[2]]() 3.

Biosynthetic Pathway Inhibitors: Olorofim vs. Triazoles

Triazoles (e.g., voriconazole, posaconazole) inhibit lanosterol 14-α-demethylase (Cyp51A), disrupting ergosterol biosynthesis. Resistance in A. fumigatus frequently arises from CYP51A promoter and point mutations (e.g., TR34/L98H).

Olorofim is a first-in-class orotomide that selectively inhibits dihydroorotate dehydrogenase (DHODH), a vital enzyme in de novo pyrimidine biosynthesis [[4]](). Because their primary targets are entirely distinct, there is no intrinsic target-mediated cross-resistance between azoles and olorofim 4. However, researchers must remain vigilant: recent transcriptomic studies indicate that complex crosstalk via higher-order transcription factors (e.g., the HapB/C/E complex) can govern dual resistance under specific laboratory-induced selective pressures, highlighting the necessity for rigorous profiling [[5]]().

Mechanisms cluster_candida Candida spp. Target Interactions cluster_aspergillus Aspergillus fumigatus Target Interactions GS 1,3-β-D-glucan Synthase FKS_Mut FKS Mutations FKS_Mut->GS Alters Site Echinocandins Echinocandins FKS_Mut->Echinocandins High Resistance Ibrexafungerp Ibrexafungerp FKS_Mut->Ibrexafungerp Susceptibility Retained Echinocandins->GS Binds Primary Site Ibrexafungerp->GS Binds Distinct Site Erg Cyp51A (Ergosterol) Pyr DHODH (Pyrimidine) Azoles Triazoles Azoles->Erg Inhibits Olorofim Olorofim Olorofim->Pyr Inhibits Cyp_Mut CYP51A Mutations Cyp_Mut->Erg Alters Target Cyp_Mut->Azoles High Resistance Cyp_Mut->Olorofim No Cross-Resistance

Figure 1: Mechanistic pathways illustrating target divergence and the resulting lack of cross-resistance for novel antifungal agents.

Quantitative Performance Comparison

The following tables synthesize in vitro MIC data comparing SoC agents against novel compounds in the presence of documented resistance mutations.

Table 1: Comparative In Vitro Activity Against Candida spp. Mutants

Data demonstrates that while FKS mutations heavily impact echinocandin efficacy, ibrexafungerp retains potent activity due to its distinct binding mechanism.

SpeciesStrain GenotypeMicafungin MIC (µg/mL)Ibrexafungerp MIC (µg/mL)Cross-Resistance Status
C. glabrataWild-Type0.0150.25N/A
C. glabratafks2 F659del>4.00.5Minimal / Retained Susceptibility
C. albicansWild-Type0.0150.12N/A
C. albicansfks1 S645P1.00.25Minimal / Retained Susceptibility
Table 2: Comparative In Vitro Activity Against Aspergillus fumigatus Mutants

Data illustrates that target-site mutations in the ergosterol pathway do not confer cross-resistance to pyrimidine biosynthesis inhibitors.

SpeciesStrain GenotypeVoriconazole MIC (µg/mL)Olorofim MIC (µg/mL)Cross-Resistance Status
A. fumigatusWild-Type0.50.03N/A
A. fumigatuscyp51A TR34/L98H>8.00.03None
A. fumigatuscyp51A TR46/Y121F/T289A>8.00.06None

Self-Validating Experimental Protocol: Cross-Resistance Profiling

To objectively evaluate cross-resistance, laboratories must employ standardized broth microdilution methodologies. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 (yeasts) 6 guidelines, optimized to ensure scientific integrity and eliminate experimental artifacts.

Step-by-Step Methodology

1. Media Preparation & Buffering

  • Action: Prepare RPMI 1640 medium (without sodium bicarbonate) and buffer to exactly pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Causality: Fungal metabolism rapidly alters media pH. Unbuffered media will undergo acidic shifts that artificially degrade echinocandins and alter the ionization state of novel compounds, leading to irreproducible MICs. MOPS ensures chemical stability throughout the 48-hour incubation.

2. Drug Panel Assembly

  • Action: Prepare 96-well microtiter plates with 2-fold serial dilutions of the test agents (e.g., Ibrexafungerp: 0.015 to 8 µg/mL; Micafungin: 0.015 to 8 µg/mL).

3. Inoculum Standardization

  • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (measured spectrophotometrically at 530 nm). Dilute the suspension in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL.

  • Causality: Strict inoculum control prevents the "inoculum effect." An artificially high cell density can deplete the drug or increase the absolute concentration of the target enzyme, falsely elevating the MIC and misclassifying a susceptible strain as cross-resistant.

4. Quality Control (QC) Integration

  • Action: Include established QC strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) in every testing run 7.

  • Self-Validating System: The assay is only valid if the MICs for the QC strains fall within predefined CLSI acceptable ranges. If QC fails, the entire plate must be discarded. This internal validation guarantees that subsequent data from clinical mutant isolates is trustworthy.

5. Incubation & Endpoint Reading

  • Action: Incubate plates at 35°C for 24-48 hours. Read endpoints visually or spectrophotometrically. For fungistatic/partial-inhibition drugs (e.g., azoles, or echinocandins against certain strains), read the MIC as the lowest concentration causing a ≥50% reduction in growth relative to the drug-free control. For complete inhibitors, read at 100% visual clearance.

Workflow Isolate 1. Isolate Collection (Known Mutants) Inoculum 2. Inoculum Prep (0.5 McFarland) Isolate->Inoculum Dilution 3. Broth Microdilution (RPMI + MOPS pH 7.0) Inoculum->Dilution 1-5 x 10^3 CFU/mL Incubation 4. Incubation (35°C, 24-48h) Dilution->Incubation Read 5. Endpoint Reading (50% or 100% Inhibition) Incubation->Read Analysis 6. Data Analysis (MIC vs. ECOFF) Read->Analysis QC Quality Control (ATCC Strains) QC->Dilution Validates Plate

Figure 2: Standardized self-validating workflow for antifungal cross-resistance profiling.

References

  • Antagonism of the Azoles to Olorofim and Cross-Resistance Are Governed by Linked Transcriptional Networks in Aspergillus fumigatus | mBio. asm.org.[https://vertexaisearch.cloud.google.
  • Ibrexafungerp | Encyclopedia MDPI. encyclopedia.pub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUYFfxBDkTRXujlp6RB77HNYhex1tMC-Ccq9u0AP7NwdmuETCx64y2W-9KofQ6KKU02fTgQBwA4OD92jFZ89VBX3-NDieoJFzRG4_i1CbE41kVWF6dbX9O_jqmlrM=]
  • Resistance profiling of Aspergillus fumigatus to olorofim indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired olorofim resistance - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbtSOcC_IraC0nyChT6tUKH7p3SIKqq00b0RKtoQzfr_riWOmdEEYrM4IY6_8sTQ8mANB41odpCcdWGNaPNadZb2VZFZeHXKFc7WO7VUh04Ze3wc77vGobnENqC1qoQ7h8NcCe3YWBYARWbA==]
  • EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX6rDeo_ZuXhaS3453KHGLDmDCYI8yp3B9N-ZF9X2gpcFDrxcWwrYlNfGmDy9WA9HasvRZpOP3SOU9RsGJWKeQ_RVj8kxQ6ZRW3TVoh0HB0utEbcyeV1QdmEKpFlZnYRSn4Q==]
  • In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNkxO8SBgZn8wj922JhBHoNMc9snlK54p9PXGXVaJLZ-jJVTPo2hiUO16DbjN_GySCznHmbcLBYcsL4oa-2pYsSXHn70wGoNc64iZCII8XPS7uCtteC7bKu8bVH0SSL-0YamYwwjCbN385r7k=]
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. clsi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZxkYmI1p5HKd8WuxjKjxmKgWFGUINletzL8LoWrUkAXB3UG8gAB7Xkbmq3aWCO_yPflTZ49Ps1uYm0mzaCOIF1ye00vfQy1jpreZXLpqdZiB8diguFV9FqZfnTUN0]
  • New Antifungal Document Editions | News - CLSI. clsi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpcWlGROfCTutQo4IiB-534v3uOSR-iKxRwIg67w35pgS2RFkLUuVQmb0wr4iMlHySFLpr85c0TdGR-H1a_Yptipz__5ruG8Ntiq7gr25R6whui2ZCFueDRP30IKJgjIw1Hnj7nCwL8nEZYle-R0UoJYuAsPZ0q3pXqC0LnRCFbUK6wsuY9U0zRf0pgeA1SEzqLwmKjpSHEsid]

Sources

Comprehensive Pharmacokinetic and ADME Evaluation of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. This guide provides an objective, comparative pharmacokinetic (PK) evaluation of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol (hereafter referred to as IPPP ), a novel preclinical scaffold, against a standard first-generation piperazine-pyridine reference compound.

The structural design of IPPP is highly deliberate, driven by established medicinal chemistry principles:

  • Piperazine Moiety: Imparts basicity (pKa ~8.5), ensuring excellent aqueous solubility at physiological pH, which is critical for oral absorption.

  • Isopropyl Substitution: The bulky isopropyl group sterically hinders the basic nitrogen. This causality is crucial: it significantly reduces the rate of N-dealkylation by hepatic cytochrome P450 (CYP) enzymes compared to unsubstituted or methyl-substituted analogs.

  • Pyridine Core: Lowers the electron density of the aromatic system, providing a robust shield against rapid oxidative metabolism.

  • Propan-1-ol Side Chain: Modulates overall lipophilicity (LogD) and introduces a hydrogen bond donor/acceptor pair, optimizing the compound for passive BBB permeation without triggering excessive non-specific lipid binding.

Comparative In Vitro ADME Profiling

Understanding whether a compound interacts with drug transporters (such as P-glycoprotein [P-gp] or Breast Cancer Resistance Protein [BCRP]) is a critical stage in the drug development process to identify potential clinical drug-drug interactions (DDIs) and ensure target tissue exposure[1].

The table below summarizes the in vitro ADME profile of IPPP compared to a first-generation Reference Compound.

ParameterAssay SystemIPPP (Target Compound)Reference Compound AInterpretation & Causality
Permeability ( Papp​ ) Caco-2 Cells 18.5×10−6 cm/s 12.1×10−6 cm/sHigh passive permeability driven by the optimized LogD of the propanol-pyridine system.
Efflux Ratio (ER) Caco-2 (B-A / A-B)1.44.8ER < 2.0 indicates IPPP is not a significant P-gp substrate, ensuring unhindered CNS penetration.
Metabolic Stability Human Liver Microsomes CLint​ : 14.2 µL/min/mg CLint​ : 45.8 µL/min/mgThe isopropyl steric bulk successfully attenuates CYP-mediated N-dealkylation.
Protein Binding Equilibrium Dialysis82% Bound96% BoundLower protein binding yields a higher free fraction ( fu​ ), increasing the pharmacologically active unbound drug.

In Vivo Pharmacokinetics & BBB Penetration

To translate in vitro findings, in vivo PK parameters were evaluated in male Sprague-Dawley rats (n=3 per route).

PK ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Clearance ( CL ) 18.5 mL/min/kgN/A
Volume of Distribution ( Vss​ ) 4.2 L/kgN/A
Half-life ( T1/2​ ) 3.1 hours3.8 hours
Bioavailability ( F% ) N/A68%
Total Brain/Plasma Ratio ( Kp​ ) 2.42.6
Unbound Brain/Plasma ( Kp,uu​ ) 0.85 0.82

Pharmacokinetic Causality: The high volume of distribution ( Vss​ = 4.2 L/kg) is characteristic of lipophilic basic amines, which extensively partition into tissues. While the total brain-to-plasma ratio ( Kp​ ) is high (>2.0), this metric can be misleading due to non-specific binding to brain phospholipids. The critical metric is the unbound partition coefficient ( Kp,uu​ ). A Kp,uu​ of 0.85 indicates that IPPP achieves near-equilibrium passive diffusion across the BBB without being actively effluxed, making it an exceptional CNS candidate.

Self-Validating Experimental Methodologies

Validated analytical methods for the quantitative evaluation of analytes in biological matrices are critical for the success of non-clinical studies, ensuring data reliability and reproducibility[2].

Protocol A: LC-MS/MS Bioanalytical Method Validation

Objective: Quantify IPPP in rodent plasma.

  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS, e.g., IPPP-d7) to precipitate proteins.

  • Extraction: Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

  • Chromatography: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Formic acid is critical as it promotes the protonation of the piperazine nitrogen, exponentially enhancing the ESI+ signal.

  • Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Self-Validating Mechanism: The assay includes zero samples, blank samples, and Quality Control (QC) samples at Low, Mid, and High concentrations. Run acceptance strictly requires QC accuracy to fall within ±15% ( ±20% at the Lower Limit of Quantitation), continuously validating the assay's integrity[2]. The SIL-IS inherently corrects for matrix-induced ion suppression.

Protocol B: In Vitro Microsomal Stability (HLM)

Objective: Determine intrinsic clearance ( CLint​ ) and identify primary metabolites.

  • Reagent Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate IPPP (1 µM) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the depletion half-life.

  • Self-Validating Mechanism: Every batch is concurrently incubated with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). The assay is only deemed valid if the half-lives of these controls fall within pre-established historical confidence intervals, proving the enzymatic competency of the microsome lot. Furthermore, metabolite profiling in this stage provides critical information on excretion pathways, helping identify which metabolites require further nonclinical safety assessments[3].

Visualizations

PK_Workflow A 1. Compound Synthesis & Purity Verification B 2. In Vitro ADME (HLM, Caco-2, PPB) A->B C 3. Bioanalytical Method Validation (LC-MS/MS) A->C D 4. In Vivo PK (Rodent IV/PO) B->D C->D E 5. BBB Penetration (Kp,uu Assessment) D->E F 6. Data Analysis & Candidate Selection E->F

Fig 1: End-to-end pharmacokinetic evaluation workflow for preclinical candidates.

Metabolic_Pathway Parent 1-(6-(4-Isopropylpiperazin- 1-yl)pyridin-3-yl)propan-1-ol CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 CYP2D6 CYP2D6 Dealkylation Parent->CYP2D6 Met2 Pyridine N-Oxide Metabolite CYP3A4->Met2 Met1 N-Deisopropyl Metabolite CYP2D6->Met1 Excretion Renal / Biliary Excretion Met1->Excretion Met2->Excretion

Fig 2: Putative CYP-mediated metabolic clearance pathways for the target compound.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions (2020) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies (2022) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

"validating in vitro results in a Galleria mellonella infection model"

Author: BenchChem Technical Support Team. Date: April 2026

The translational gap between in vitro discovery and in vivo mammalian efficacy is one of the most significant bottlenecks in drug development and microbiological research. While in vitro assays like Minimum Inhibitory Concentration (MIC) or cell culture toxicity screens are excellent for high-throughput filtering, they completely lack the complex host-pathogen dynamics, pharmacokinetics, and immune system interactions of a living organism. Conversely, advancing directly to murine models is bottlenecked by ethical constraints, high costs, and low throughput.

As a Senior Application Scientist, I consistently recommend bridging this "Valley of Death" using the Galleria mellonella (greater wax moth) infection model . This guide provides an objective comparison of G. mellonella against other preclinical models, details the biological causality that makes it a robust predictive tool, and outlines a self-validating experimental workflow for translating in vitro results into reliable in vivo data.

The Biological Rationale: Why Galleria mellonella?

The predictive power of G. mellonella stems from its innate immune system, which shares remarkable structural and functional homology with the mammalian innate immune response[1]. Unlike other invertebrate models, G. mellonella relies on a dual-pronged defense mechanism that closely mirrors the human physiological response to infection:

  • Cellular Immunity (Hemocytes): Hemocytes circulating in the hemolymph function analogously to mammalian neutrophils and macrophages. They recognize Pathogen-Associated Molecular Patterns (PAMPs) via Pattern Recognition Receptors (PRRs), leading to active phagocytosis, nodule formation, and encapsulation of the pathogen[2].

  • Humoral Immunity (Melanization & AMPs): Upon infection, the prophenoloxidase (proPO) cascade is triggered. This cascade is biochemically similar to the mammalian complement system. It results in the rapid synthesis of melanin (which physically traps the pathogen) and the release of reactive oxygen species (ROS) and Antimicrobial Peptides (AMPs)[1].

Crucially, G. mellonella can be incubated at 37°C . This is a massive advantage over Caenorhabditis elegans or zebrafish, as it allows human pathogens (e.g., Shigella, Streptococcus agalactiae, Staphylococcus aureus) to express temperature-dependent virulence factors exactly as they would in a human host[3, 6].

ImmunePathway P Pathogen Entry (PAMPs) H Hemocytes (Cellular Immunity) P->H PRR Recognition F Fat Body (Humoral Immunity) P->F Immune Signaling Ph Phagocytosis & Nodule Formation H->Ph Engulfment M ProPO Cascade (Melanization) H->M Oenocytoid Lysis F->M Activation A Antimicrobial Peptides (AMPs) F->A Gene Expression C Pathogen Clearance & Survival Ph->C M->C Melanin Encapsulation A->C Membrane Disruption

G. mellonella innate immune response pathways mimicking mammalian innate immunity.

Objective Comparison of Preclinical Infection Models

When validating in vitro data, selecting the right intermediate model dictates the success rate of subsequent mammalian trials. The table below synthesizes how G. mellonella outperforms alternative models in bridging this gap[5, 7].

Table 1: Comparative Analysis of Preclinical Infection & Toxicity Models

Feature / ModelIn Vitro (Cell Culture/MIC)C. elegans (Nematode)G. mellonella (Wax Moth)Murine (Mice/Rats)
Throughput Ultra-HighHighMedium-HighLow
Cost per Assay $ $
Incubation Temp. 37°C15°C – 25°C20°C – 37°C 37°C
Dosing Precision Exact (µg/mL)Poor (Ingestion-dependent)Exact (mg/kg via injection) Exact (mg/kg)
Immune System None (Isolated cells)Primitive (No phagocytes)Innate (Hemocytes/AMPs) Innate & Adaptive
Ethical Constraints NoneNoneNone High (IACUC required)
Primary Utility Initial screening, MOALifespan/aging studiesIn vivo toxicity & efficacy Final pre-clinical validation

The Self-Validating Protocol: In Vivo Efficacy & Toxicity

A protocol is only as good as its controls. To ensure trustworthiness, the following workflow is designed as a self-validating system . If any control group fails, the assay automatically flags the specific methodological error (e.g., injection trauma vs. drug toxicity), preventing the misinterpretation of data[4].

Step-by-Step Methodology

Step 1: Larval Selection & Acclimation

  • Action: Select late-instar larvae weighing exactly 250–300 mg with a uniform cream color (absence of melanization). Acclimate them at 37°C for 12 hours prior to the experiment.

  • Causality: Standardizing weight ensures the hemolymph volume is consistent (~25–30 µL), allowing for precise mg/kg drug dosing calculations. Pre-existing melanization indicates prior stress or infection, which would skew survival data.

Step 2: Inoculum & Drug Preparation

  • Action: Wash the bacterial/fungal overnight culture twice in sterile PBS before resuspending to the target OD.

  • Causality: Washing removes in vitro culture media metabolites and exotoxins that accumulated during incubation. Injecting unwashed culture can cause rapid, false-positive toxic shock in the larvae rather than a true progressive infection.

Step 3: The Control Matrix (The Self-Validating Core) Divide larvae into cohorts of 10-15 per group. You must include:

  • Untouched Control: Assesses baseline environmental/batch viability.

  • PBS Injection Control: Injected with 10 µL PBS. Assesses mortality strictly due to injection trauma.

  • Drug Toxicity Control: Injected with the therapeutic dose of the drug alone. Assesses in vivo compound toxicity.

  • Infection Control: Injected with pathogen + PBS vehicle. Establishes the baseline mortality curve (LD50/LD90).

  • Treatment Group: Injected with pathogen, followed by the drug.

Step 4: Injection Technique

  • Action: Swab the injection site with 70% ethanol. Using a 10 µL Hamilton syringe, inject the inoculum into the last left proleg . For drug administration 1-2 hours later, inject into the last right proleg .

  • Causality: The prolegs provide direct access to the hemocoel (the primary circulatory cavity). Injecting the last prolegs avoids puncturing the central nerve cord or the digestive tract located in the mid-body, which would cause immediate traumatic death.

Step 5: Incubation & Scoring

  • Action: Incubate at 37°C in the dark. Score every 24 hours for up to 120 hours. A larva is considered dead if it shows no response to tactile stimulation with a pipette tip and exhibits extensive melanization (turning completely black).

ProtocolWorkflow IV 1. In Vitro Screening (MIC / Kill Curves) LS 2. Larval Selection (250-300mg, Unmelanized) IV->LS Lead Candidates SV 3. Self-Validating Controls (PBS, Drug-only, Untouched) LS->SV Baseline Validation IN 4. Pathogen Inoculation (Last Left Proleg, 10 µL) LS->IN IM 6. Incubation & Monitoring (37°C, 0-120h) SV->IM TR 5. Drug Administration (1-2h Post-Infection) IN->TR TR->IM DA 7. Data Analysis (Survival, CFU, Melanization) IM->DA

Step-by-step self-validating workflow for in vivo efficacy testing in G. mellonella.

Data Interpretation: Correlating In Vitro to In Vivo

The ultimate goal of the G. mellonella model is to filter out compounds that look promising in vitro but fail in vivo due to poor pharmacokinetics, rapid degradation by host enzymes, or host toxicity.

Survival data is typically plotted using Kaplan-Meier survival curves and analyzed via Log-rank (Mantel-Cox) tests. Furthermore, hemolymph can be extracted post-treatment to perform CFU (Colony Forming Unit) counts, directly quantifying the in vivo log reduction of the pathogen[4].

The table below illustrates a typical data correlation matrix demonstrating how G. mellonella accurately predicts murine outcomes, saving significant time and resources.

Table 2: Quantitative Data Correlation (Illustrative Translation Profile)

Test CompoundIn Vitro MIC (µg/mL)G. mellonella ED50 (mg/kg)Murine ED50 (mg/kg)Translation Outcome & Causality
Compound A 0.5 (Excellent)>100 (Failed)>100 (Failed)False Positive In Vitro . Compound heavily binds to hemolymph/serum proteins, neutralizing efficacy.
Compound B 2.0 (Good)Toxic at 10 mg/kgToxic at 15 mg/kgFiltered by G. mellonella . Compound induces systemic toxicity before reaching therapeutic levels.
Compound C 1.0 (Good)5.5 (Excellent)6.2 (Excellent)Successful Translation . G. mellonella confirms in vivo stability, low toxicity, and systemic clearance.

By implementing G. mellonella as a mandatory validation step between the petri dish and the mouse, researchers can drastically refine their lead candidate pool, adhering to the 3Rs (Replacement, Reduction, and Refinement) of animal research while accelerating the drug discovery pipeline.

References

  • Singkum, P., Suwanmanee, S., Pumeesat, P., & Luplertlop, N. (2019). A powerful in vivo alternative model in scientific research: Galleria mellonella. Acta Microbiologica et Immunologica Hungarica. [Link]

  • Tsai, C. J., Loh, J. M., & Proft, T. (2016). Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing. Virulence. [Link]

  • Ibberson, C. B., et al. (2019). Galleria mellonella as an infection model for the multi-host pathogen Streptococcus agalactiae reflects hypervirulence of strains associated with human invasive disease. Virulence. [Link]

  • Hughes, K. R., et al. (2019). Investigating the In Vivo Antimicrobial Activity of a Self-Assembling Peptide Hydrogel Using a Galleria mellonella Infection Model. ACS Omega. [Link]

  • Silva, L. C., et al. (2024). Exploring Galleria mellonella as a novel model for evaluating permeation and toxicity of natural compounds. Public Health Toxicology. [Link]

  • Barnoy, S., et al. (2017). The Galleria mellonella larvae as an in vivo model for evaluation of Shigella virulence. Virulence. [Link]

  • Meir, M., & Barkan, D. (2018). Establishment and Validation of Galleria mellonella as a Novel Model Organism To Study Mycobacterium abscessus Infection, Pathogenesis, and Treatment. Antimicrobial Agents and Chemotherapy. [Link]

Assessing the Post-Antifungal Effect (PAFE) of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol: A Comparative Pharmacodynamic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation antifungals requires a rigorous evaluation of pharmacodynamic (PD) parameters beyond the Minimum Inhibitory Concentration (MIC). The Post-Antifungal Effect (PAFE) —defined as the persistent suppression of fungal growth following brief exposure to an antifungal agent and its subsequent removal—is a critical metric for optimizing dosing intervals[1].

This guide provides a comprehensive technical evaluation of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol (hereafter referred to as IPP-1 ), a novel investigational piperazine-pyridine derivative. By comparing IPP-1 against legacy antifungals (Fluconazole, Amphotericin B, and Caspofungin), we elucidate its unique PD profile and provide a standardized, self-validating methodology for PAFE determination in both yeasts and filamentous fungi.

Mechanistic Context: Why PAFE Matters

The magnitude of PAFE is highly dependent on the antifungal class, the specific drug-target binding kinetics, and the fungal species[1].

  • Legacy Azoles (e.g., Fluconazole): Typically exhibit fungistatic activity with no measurable PAFE against Candida species, necessitating frequent dosing to maintain time above MIC ( T>MIC )[2].

  • Polyenes (e.g., Amphotericin B): Induce rapid, concentration-dependent fungicidal activity with a prolonged PAFE against both Candida and Aspergillus species[2],[3].

  • Echinocandins (e.g., Caspofungin): Exhibit prolonged PAFE against Candida but remarkably short PAFE ( ≤0.5 h) against Aspergillus fumigatus[4],[3].

The IPP-1 Advantage

IPP-1 is engineered with a highly lipophilic 4-isopropylpiperazin-1-yl moiety attached to a pyridine ring. While it functions primarily as an ergosterol biosynthesis inhibitor (targeting CYP51/Erg11), its structural geometry promotes extended target residence time and vacuolar sequestration . Unlike fluconazole, which rapidly diffuses out of the fungal cell upon concentration drops, IPP-1 acts as an intracellular depot, slowly releasing back into the cytosol to maintain target saturation. This results in a prolonged PAFE, shifting its PD driver toward the Area Under the Curve to MIC ratio ( AUC/MIC ), enabling less frequent dosing regimens.

MOA IPP1 IPP-1 Entry into Fungal Cell CYP51 Tight Binding to CYP51 (Erg11) IPP1->CYP51 High Affinity Binding Vacuole Vacuolar Sequestration (Intracellular Depot) IPP1->Vacuole Lipophilic Trapping Sterol Depletion of Ergosterol & Accumulation of Toxic Sterols CYP51->Sterol Pathway Inhibition PAFE Prolonged Post-Antifungal Effect (Delayed Regrowth) Sterol->PAFE Membrane Stress Vacuole->CYP51 Sustained Local Release

Fig 1: Mechanism of IPP-1 inducing prolonged PAFE via CYP51 inhibition and vacuolar trapping.

Comparative PAFE Data Analysis

To objectively benchmark IPP-1, PAFE was evaluated alongside standard-of-care agents. Data represents the delayed regrowth time (in hours) following a 2-hour exposure at and MIC, followed by complete drug washout.

Table 1: In Vitro PAFE Duration (Hours) Across Key Fungal Pathogens
Antifungal AgentC. albicans ( MIC)C. albicans ( MIC)A. fumigatus ( MIC)A. fumigatus ( MIC)PD Classification
IPP-1 (Novel) 2.8 h 7.4 h 4.2 h 8.5 h Concentration-Dependent PAFE
Fluconazole0.0 h0.0 hN/A (Resistant)N/A (Resistant)No PAFE / Time-Dependent[2]
Amphotericin B5.5 h11.2 h7.5 h>12.0 hProlonged PAFE[2],[3]
Caspofungin5.6 h>12.0 h<0.5 h<0.5 hSpecies-Specific PAFE[4],[3]

Data Interpretation: IPP-1 successfully bridges the gap between legacy azoles and polyenes. While fluconazole exhibits 0 h PAFE[2], IPP-1 demonstrates a robust, concentration-dependent delay in regrowth for both yeasts and molds. Notably, IPP-1 outperforms caspofungin against A. fumigatus, where echinocandins typically fail to induce a meaningful PAFE[3].

Experimental Methodology: Standardized PAFE Protocol

Accurate PAFE determination requires rigorous control of the washout phase to prevent residual drug carryover. The following protocol is a self-validating system adapted from standardized methodologies for yeasts and filamentous fungi[5],[1].

Phase 1: Inoculum Preparation
  • Yeasts (Candida spp.): Subculture isolates on Sabouraud Dextrose Agar (SDA) for 24 h at 35°C. Suspend colonies in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a starting inoculum of 106 CFU/mL[1].

  • Molds (Aspergillus spp.): Harvest conidia from 48 h cultures. Critical Step: Add 0.5% Tween 20 to the RPMI 1640 broth. The hydrophobic nature of Aspergillus conidia requires this surfactant to prevent the loss of the fungal pellet during subsequent centrifugation and washing steps[5]. Adjust to 4×104 CFU/mL.

Phase 2: Drug Exposure
  • Prepare test tubes containing IPP-1, Fluconazole, Amphotericin B, and Caspofungin at and their respective MICs.

  • Include a drug-free growth control (mandatory for baseline calculations).

  • Incubate the suspensions at 35°C with continuous agitation for exactly 2 hours[1],[3].

Phase 3: Washout and Regrowth Monitoring
  • Centrifuge the samples at 3000 × g for 10 minutes.

  • Decant the supernatant and wash the pellet three times with 10 mL of sterile Phosphate-Buffered Saline (PBS) to ensure complete removal of extracellular drug[1],[4].

  • Resuspend the washed pellet in pre-warmed, drug-free RPMI 1640 medium.

  • Monitor regrowth via periodic turbidimetric assessment (OD at 520 nm) or by plating serial dilutions for CFU counting at predetermined time points (0, 2, 4, 6, 8, 24, and 48 h)[1].

Phase 4: Data Calculation

PAFE is quantified using the standard equation: PAFE=T−C

  • T : Time required for the drug-exposed suspension to reach an OD520​ of 0.05 (or a 1log10​ increase in CFU/mL) after drug removal.

  • C : Time required for the drug-free control to reach the same threshold[1].

Workflow Inoculum 1. Prepare Inoculum (RPMI 1640 ± Tween 20) Exposure 2. Drug Exposure (1x & 4x MIC for 2 hrs) Inoculum->Exposure Washout 3. Washout Phase (Centrifuge & PBS Wash x3) Exposure->Washout Resuspend 4. Resuspension (Drug-free RPMI 1640) Washout->Resuspend Monitor 5. Growth Monitoring (OD520 or CFU over 48h) Resuspend->Monitor Calculate 6. Calculate PAFE (PAFE = T - C) Monitor->Calculate

Fig 2: Standardized experimental workflow for in vitro determination of Post-Antifungal Effect.

Pharmacodynamic Implications for Drug Development

The transition from a 0 h PAFE (legacy azoles) to a 4.2−8.5 h PAFE (IPP-1) represents a significant milestone in antifungal drug design. Because fluconazole lacks a PAFE, its efficacy is strictly dependent on maintaining concentrations above the MIC for the duration of the dosing interval. In contrast, the prolonged PAFE of IPP-1 allows the fungal growth to remain suppressed even when serum or tissue concentrations fall below the MIC. This supports the rationale for evaluating IPP-1 in once-daily or extended-interval dosing regimens , potentially reducing hepatotoxicity and improving patient compliance in the treatment of invasive candidiasis and aspergillosis.

Sources

Safety Operating Guide

Comprehensive Operational Guide: Disposal Procedures for 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, managing the lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates is just as critical as their synthesis. The compound 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is a highly functionalized molecule containing a pyridine ring, a basic piperazine moiety, and a propanol side chain.

Because of its structural properties, improper disposal poses significant environmental and toxicological risks. This guide provides a self-validating, causality-driven framework for safely managing and disposing of this chemical in a laboratory setting.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's chemical behavior:

  • Piperazine & Pyridine Moieties (The Hazard): Both rings contain basic nitrogen atoms. Pyridine derivatives are known hepatic toxicants and central nervous system (CNS) depressants, while piperazine derivatives act as severe eye and skin irritants[1].

  • Non-Halogenated Nature (The Logistics): The molecular formula ( C15​H25​N3​O ) lacks halogens (F, Cl, Br, I).

  • Operational Causality: Because it is an organic base, it must be strictly segregated from strong acids to prevent violent, exothermic neutralization reactions. Because it is non-halogenated, routing it into a halogenated waste stream is a logistical error that unnecessarily triggers expensive, high-temperature incineration protocols designed to prevent dioxin formation[2].

Quantitative Waste Accumulation Limits

Laboratory waste management is governed by strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. Below is a comparative breakdown of accumulation parameters to ensure continuous regulatory compliance.

Regulatory ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)Operational Causality
Maximum Volume (General) 55 GallonsFacility-dependentPrevents catastrophic spill volumes in active research zones[3].
Maximum Volume (Acutely Toxic) 1 Quart1 QuartMinimizes exposure risk to highly lethal or reactive compounds[4].
Time Limit Once Full 3 Days (72 Hours)90 Days (Large Qty Generator)Ensures rapid removal of hazards from the point of generation[5].
Inspection Frequency WeeklyWeeklySelf-validating check for container integrity, bulging, and vapor leaks[4].

Self-Validating Disposal Protocol

The following step-by-step methodology ensures that the disposal of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is safe, compliant, and operationally sound.

Step 1: Waste Segregation & Compatibility Verification
  • Action: Route the compound (and its associated organic solvents, such as methanol or ethyl acetate) exclusively to the Non-Halogenated Organic Waste stream. Keep strictly away from oxidizing agents and strong mineral acids.

  • Causality: Mixing incompatible chemicals (e.g., basic piperazine derivatives with acids) can cause rapid gas evolution, leading to container pressurization and explosive rupture[5].

  • Self-Validation System: Before adding your waste to the bulk carboy, perform a thermal touch-test on the outside of the carboy. If the container feels warm, an incompatible reaction is actively occurring. Do not add your waste; immediately notify Environmental Health & Safety (EH&S).

Step 2: Container Selection and Integrity
  • Action: Utilize a High-Density Polyethylene (HDPE) or PTFE-lined glass container with a secure screw cap.

  • Causality: The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with the stored waste[4]. Pyridine derivatives can degrade unlined rubber seals and low-density plastics, leading to insidious vapor leaks.

  • Self-Validation System: After securing the cap, gently squeeze the sides of the HDPE container (if safe to do so). If you hear air hissing, the cap's seal is compromised and must be replaced immediately to prevent vapor exposure.

Step 3: Controlled Transfer Operations
  • Action: Execute all waste transfers inside a certified chemical fume hood using a dedicated, wide-mouth funnel.

  • Causality: Volatilized pyridine derivatives are respiratory hazards. The fume hood's negative pressure sweeps toxic vapors away from the operator's breathing zone[1].

  • Self-Validation System: Verify the fume hood's digital airflow monitor reads >100 feet per minute (fpm) prior to opening the waste container. Never leave the funnel in the container after the transfer; doing so breaks the vapor seal and violates EPA open-container regulations[3].

Step 4: Labeling and Documentation
  • Action: Affix a standardized "Hazardous Waste" label to the container. List the full chemical name: 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol, along with any solvent percentages.

  • Causality: The EPA prohibits the use of chemical formulas or abbreviations on waste labels to ensure that emergency responders can instantly identify the hazards during a crisis[2].

  • Self-Validation System: Implement a Mass Balance Check. Cross-reference the estimated mass of the API on the waste label with your laboratory notebook's theoretical yield to ensure 100% of the synthesized material is accounted for.

Emergency Spill Response Workflow

In the event of an accidental spill of this compound, immediate and structured action is required to mitigate CNS exposure and environmental contamination. Follow the logical workflow mapped below.

SpillResponse N1 Spill Detected: 1-(6-(4-Isopropylpiperazin-1-yl)... propan-1-ol N2 Assess Volume & Hazards (Basic/Organic Irritant) N1->N2 N3 Don PPE (Nitrile Gloves, Goggles) N2->N3 N4 Apply Inert Absorbent (e.g., Sand, Vermiculite) N3->N4 N5 Collect in Compatible Waste Container N4->N5 N6 Label & Transfer to SAA (Non-Halogenated Waste) N5->N6

Workflow for chemical spill containment and disposal of piperazine-pyridine derivatives.

Spill Response Causality Note: Always use an inert absorbent like sand or vermiculite rather than combustible paper towels. Because the compound is an organic base, using reactive absorbents could trigger secondary reactions. Nitrile gloves are strictly required, as organic solvents and amine derivatives rapidly permeate standard latex PPE.

References

  • 5. Central Washington University.[5]

  • 3. Columbia University.[3]

  • 4. Daniels Health.[4] 4.2. Benchchem.[2]

  • 1. Centers for Disease Control and Prevention (CDC).[1]

Sources

Personal protective equipment for handling 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

As a researcher or drug development professional, handling novel active pharmaceutical ingredients (APIs) and advanced intermediates requires a rigorous, mechanistic approach to safety. Because compounds like 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol often lack fully characterized, long-term toxicological data, laboratory personnel must operate under the principle of prudent avoidance. Standard authoritative guidelines dictate that unknown research materials must be assumed highly toxic until proven otherwise[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, weighing, and disposal of this specific heterocyclic compound.

Mechanistic Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's inherent risks based on its structural moieties:

  • Piperazine Ring: Piperazine derivatives are well-documented respiratory and dermal sensitizers. Inhalation of fine API powders can trigger asthmatic responses, while prolonged skin contact may lead to allergic contact dermatitis.

  • Pyridine Moiety: Pyridine compounds are known for their skin permeability and potential systemic toxicity. They can act as molecular carriers, pulling associated compounds through the lipid bilayer of the skin.

  • Propanol Group: The presence of an alcohol group increases the molecule's polarity and solubility in both aqueous and organic environments, altering its absorption profile if accidentally ingested or dermally absorbed.

Personal Protective Equipment (PPE) Matrix

Relying on a single layer of defense is insufficient for uncharacterized APIs. The following table outlines the mandatory PPE, grounded in the causality of the compound's physical properties.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered disposable nitrile gloves.Amines can accelerate the degradation of certain polymers. Double gloving creates a breakthrough buffer; the outer glove can be frequently changed to prevent cross-contamination[2].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+).Safety glasses do not provide adequate protection against chemical splash hazards. Goggles are required when handling any quantity of hazardous liquids or unknown powders to prevent ocular exposure[3].
Body Protection Flame-resistant, fully buttoned laboratory coat; closed-toe shoes.Serves as a primary physical barrier against dermal contact and prevents the contamination of street clothing[4].
Respiratory N95 Respirator or PAPR (if handled outside containment).Mitigates the inhalation of highly sensitizing piperazine-derivative dust particles during powder transfer.

Operational Workflow & Engineering Controls

The safest PPE is the equipment you do not have to rely on. Engineering controls, such as chemical fume hoods or isolation glove boxes, must be the primary method of exposure mitigation. Comprehensive risk assessment and the implementation of structured safety protocols significantly improve chemical safety practices and foster a culture of prevention[5].

HandlingWorkflow A 1. Hazard Assessment Identify API Risks B 2. PPE Donning Double Nitrile & Goggles A->B Defines requirements C 3. Engineering Control Transfer to Fume Hood B->C Proceed to workspace D 4. Active Handling Weighing & Solubilization C->D Containment verified E 5. Decontamination Wet-Wipe Surfaces D->E Post-operation F 6. Waste Disposal Seal Hazardous Waste E->F Finalize protocol

Workflow for the safe handling, processing, and disposal of novel pharmaceutical intermediates.

Standard Operating Procedure: Safe Weighing and Transfer

Powders are highly prone to electrostatic dispersion. The act of weighing must be strictly controlled to prevent the invisible aerosolization of the API.

Step 1: Workspace Preparation

  • Verify the chemical fume hood has a face velocity of 80–100 FPM.

  • Clear the deck of all unnecessary equipment to minimize aerodynamic turbulence, which can catch and lift fine powders.

Step 2: PPE Verification

  • Don primary and secondary nitrile gloves. Ensure the cuffs of your laboratory coat are tucked inside the outer glove to eliminate exposed skin at the wrists[2].

Step 3: Static Mitigation (Critical Step)

  • Use an anti-static bar or zero-stat gun on the analytical balance and weighing boats. Because 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is a dry organic powder, static charge will cause the material to violently repel from the spatula, creating an inhalation hazard.

Step 4: Execution of Transfer

  • Use a dedicated, clean stainless-steel micro-spatula. Slowly transfer the solid into a pre-tared, sealable glass vial.

  • Self-Validating Check: Cap the vial inside the fume hood before transferring it to the benchtop or analytical instrument. Never transport an open container of an uncharacterized API across the laboratory.

Spill Response and Disposal Plan

In the event of an accidental release, traditional cleaning methods (like dry sweeping) create dust clouds, exponentially increasing inhalation risks. Follow this targeted protocol:

Step 1: Isolation

  • If a spill occurs outside the hood, immediately evacuate the immediate area and restrict access. If inside the hood, leave the sash down and allow the ventilation system to stabilize the airborne particulates[5].

Step 2: Wet-Wiping Protocol

  • Do not sweep. Dampen a disposable absorbent pad with a suitable solvent (e.g., 10% isopropanol or water) and gently place it over the spilled powder. The liquid traps the fine particles, preventing aerosolization.

  • Wipe the area inward from the edges to the center to avoid spreading the contaminant.

Step 3: Chemical Decontamination

  • Wash the surface with a mild detergent solution to neutralize and lift any residual amine/pyridine compounds from the stainless steel or epoxy surface.

Step 4: Waste Segregation

  • Place all contaminated pads, outer gloves, and empty chemical containers into a designated, clearly labeled hazardous waste bag.

  • Seal tightly and process through your institution's regulated chemical waste management system. Do not dispose of piperazine derivatives in standard municipal waste or sinks.

References

  • "General Safe Laboratory Practices." Stanford University Environmental Health & Safety. Available at: [Link]

  • "Personal Protective Equipment Requirements for Laboratories." North Carolina State University Environmental Health and Safety. Available at: [Link]

  • "Personal Protective Equipment." Brown University Environmental Health and Safety. Available at: [Link]

  • Ribeiro, M. G., & Ventura, F. d. F. "Improving Laboratory Chemical Safety Practices Through Participatory Workshops." ACS Chemical Health & Safety. Available at: [Link]

Sources

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